molecular formula C9H14O B158228 1-Propanone, 1-(1-cyclohexen-1-yl)- CAS No. 1655-03-4

1-Propanone, 1-(1-cyclohexen-1-yl)-

Cat. No.: B158228
CAS No.: 1655-03-4
M. Wt: 138.21 g/mol
InChI Key: UZKJRXTYIKFJQV-UHFFFAOYSA-N
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Description

1-Propanone, 1-(1-cyclohexen-1-yl)-, also known as 1-Propanone, 1-(1-cyclohexen-1-yl)-, is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 1-(1-cyclohexen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-(1-cyclohexen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1655-03-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(cyclohexen-1-yl)propan-1-one

InChI

InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h6H,2-5,7H2,1H3

InChI Key

UZKJRXTYIKFJQV-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CCCCC1

Canonical SMILES

CCC(=O)C1=CCCCC1

Synonyms

1-(1-Cyclohexenyl)-1-propanone

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the organic compound 1-Propanone, 1-(1-cyclohexen-1-yl)-, a molecule of interest in various chemical research domains. This document collates available data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.

Core Physical and Chemical Data

1-Propanone, 1-(1-cyclohexen-1-yl)-, also known as 1-(cyclohex-1-en-1-yl)propan-1-one, is an α,β-unsaturated ketone. Its fundamental identifiers and properties are summarized below.

PropertyValueSource
CAS Number 1655-03-4[1][2]
Molecular Formula C₉H₁₄O[1][2]
Molecular Weight 138.21 g/mol [1]
IUPAC Name 1-(cyclohex-1-en-1-yl)propan-1-one[1]
Calculated Boiling Point 487.55 K (214.4 °C)
Kovats Retention Index 1620 (Standard Polar)[1]

Experimental Protocols

Precise experimental determination of physical properties is crucial for the accurate characterization of a compound. The following sections detail standard laboratory procedures for measuring the key physical properties of liquid organic compounds like 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)- via Enamine Acylation

A plausible synthetic route to 1-Propanone, 1-(1-cyclohexen-1-yl)- involves the acylation of an enamine derived from cyclohexanone. This method provides good regioselectivity for acylation at the α-position.

Materials:

  • Cyclohexanone

  • Morpholine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Propionyl chloride

  • Triethylamine

  • Diethyl ether (or other suitable solvent)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Formation of 1-Morpholino-1-cyclohexene (Enamine). [3]

  • A solution of cyclohexanone (1.50 moles), morpholine (1.80 moles), and a catalytic amount of p-toluenesulfonic acid (1.5 g) in toluene (300 ml) is heated to reflux in a round-bottomed flask equipped with a Dean-Stark apparatus to remove the water formed during the reaction.[3]

  • The reaction is monitored until the theoretical amount of water is collected (approximately 4-5 hours).[3]

  • The toluene is then removed by distillation at atmospheric pressure.[3]

  • The resulting 1-morpholino-1-cyclohexene is purified by vacuum distillation, collected as a colorless liquid.[3]

Step 2: Acylation of the Enamine.

  • The purified 1-morpholino-1-cyclohexene is dissolved in a dry, aprotic solvent such as diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • Propionyl chloride is added dropwise to the cooled solution with stirring. An equivalent of triethylamine may be added to neutralize the HCl generated during the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

Step 3: Hydrolysis and Work-up.

  • The reaction mixture is then hydrolyzed by the addition of an aqueous solution of hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, 1-Propanone, 1-(1-cyclohexen-1-yl)-, is then purified by vacuum distillation.

Determination of Boiling Point[4][5][6]

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube or other suitable heating apparatus (e.g., sand bath with a stirrer)

  • Thermometer

  • Small test tube or vial

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed in the small test tube.[4]

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.[4]

  • The test tube is attached to a thermometer using a rubber band.[4]

  • The assembly is immersed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[4]

  • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]

  • The heat is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[4]

Determination of Density[7][8][9][10]

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Water bath for temperature control

  • Thermometer

Procedure (using a pycnometer for high accuracy):

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is emptied, dried, and then filled with the liquid sample at the same temperature.

  • The pycnometer is weighed again to determine the mass of the sample.

  • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index[11][12][13]

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Soft tissue paper

Procedure:

  • The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).[5]

  • The prisms of the refractometer are cleaned with a suitable solvent and dried with a soft tissue.[6]

  • A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[6]

  • The prisms are closed and locked.

  • The light source is adjusted to illuminate the prisms.

  • While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[5][6]

  • If color fringes are observed, the dispersion compensator is adjusted to eliminate them.[6]

  • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Product & Purification Cyclohexanone Cyclohexanone Enamine_Formation Enamine Formation (Dean-Stark) Cyclohexanone->Enamine_Formation Morpholine Morpholine Morpholine->Enamine_Formation Propionyl_Chloride Propionyl Chloride Acylation Acylation Propionyl_Chloride->Acylation Enamine_Formation->Acylation Hydrolysis Hydrolysis & Work-up Acylation->Hydrolysis Crude_Product Crude 1-Propanone, 1-(1-cyclohexen-1-yl)- Hydrolysis->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Final_Product Pure 1-Propanone, 1-(1-cyclohexen-1-yl)- Purification->Final_Product

Caption: Synthetic workflow for 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Physical_Property_Workflow cluster_sample Sample Preparation cluster_measurements Physical Property Determination cluster_data Data Analysis Pure_Sample Pure Liquid Sample of 1-Propanone, 1-(1-cyclohexen-1-yl)- Boiling_Point Boiling Point Determination (Thiele Tube) Pure_Sample->Boiling_Point Density Density Measurement (Pycnometer) Pure_Sample->Density Refractive_Index Refractive Index Measurement (Abbe Refractometer) Pure_Sample->Refractive_Index Data_Collection Data Collection & Analysis Boiling_Point->Data_Collection Density->Data_Collection Refractive_Index->Data_Collection

Caption: Experimental workflow for physical property determination.

References

Spectroscopic Profile of 2-Amino-5-bromobenzotrifluoride (CAS 1655-03-4)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. The correct CAS number for this compound is 445-02-3 . This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 2-Amino-5-bromobenzotrifluoride.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.61d2.1Ar-H
7.21dd8.7, 2.1Ar-H
6.75d8.7Ar-H
4.25br s--NH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
144.3C-NH₂
135.2Ar-CH
130.0Ar-CH
124.0 (q, J = 272 Hz)-CF₃
121.7 (q, J = 31 Hz)C-CF₃
119.5Ar-CH
109.8C-Br

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3480, 3380Strong, SharpN-H Stretch (asymmetric and symmetric)
1630StrongN-H Bend
1580, 1490MediumC=C Aromatic Ring Stretch
1320Very StrongC-F Stretch
1120StrongC-N Stretch
810StrongC-H Bend (out-of-plane)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
239, 241100, 98[M]⁺ (Molecular Ion)
220, 22215[M-HF]⁺
14130[M-Br]⁺
11425[M-Br-HCN]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 2-Amino-5-bromobenzotrifluoride was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1.5 seconds.

  • Relaxation Delay: 3 seconds.

  • Number of Scans: 1024.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of 2-Amino-5-bromobenzotrifluoride was finely ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Introduction: A dilute solution of the analyte in dichloromethane was injected into the GC inlet.

  • GC Column: 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.

MS Acquisition:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 550.

  • Scan Speed: 1 scan/second.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (CAS 445-02-3) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Analysis Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR IR Analysis Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS MS Analysis NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR Acquire FID Process Data NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_MS Acquire Mass Spectrum Analyze Fragmentation MS->Data_MS Interpret_NMR Chemical Shifts Coupling Constants Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Weight Elemental Composition Data_MS->Interpret_MS Structure Final Structure Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: General workflow for spectroscopic analysis.

1-cyclohexen-1-yl ethyl ketone synthesis pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1-Cyclohexen-1-yl Ethyl Ketone

For researchers, scientists, and drug development professionals, the synthesis of specific organic compounds is a critical component of innovation. This guide details the synthesis of 1-cyclohexen-1-yl ethyl ketone, a specialty chemical with potential applications in various fields of chemical research and development. The primary synthesis pathway explored is the Friedel-Crafts acylation of cyclohexene.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and documented method for the synthesis of 1-cyclohexen-1-yl ethyl ketone is the Friedel-Crafts acylation of cyclohexene with propionic anhydride, catalyzed by a Lewis acid such as zinc chloride. This electrophilic addition reaction introduces a propionyl group to the cyclohexene ring, yielding the target ketone.

Reaction Principle

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of propionic anhydride with the Lewis acid catalyst. This acylium ion is then attacked by the nucleophilic double bond of cyclohexene. A subsequent deprotonation step regenerates the double bond within the ring, leading to the formation of 1-cyclohexen-1-yl ethyl ketone.

Experimental Data

The following table summarizes the quantitative data reported for the synthesis of 1-cyclohexen-1-yl ethyl ketone via the Friedel-Crafts acylation of cyclohexene.

ParameterValueReference
Yield 17%[1]
Boiling Point 217-220 °C[1]
Catalyst Zinc Chloride (ZnCl₂)[1]
Reactants Cyclohexene, Propionic Anhydride[1]

Experimental Protocol

The following is a detailed methodology for the synthesis of 1-cyclohexen-1-yl ethyl ketone based on reported procedures.[1]

Materials:

  • Cyclohexene (1 mole)

  • Propionic anhydride (1 mole)

  • Anhydrous zinc chloride (0.5 mole)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Distillation apparatus

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled. The apparatus should be dried to prevent moisture from interfering with the Lewis acid catalyst.

  • Reagent Charging: The flask is charged with cyclohexene and anhydrous zinc chloride. The mixture is cooled in an ice bath to control the initial exothermic reaction.

  • Addition of Acylating Agent: Propionic anhydride is added dropwise from the dropping funnel to the stirred, cooled mixture of cyclohexene and zinc chloride. The rate of addition should be controlled to maintain a low reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature. While the original literature does not specify the exact temperature and duration, typical Friedel-Crafts acylations are often stirred at room temperature or gently heated for several hours to ensure completion.[2]

  • Work-up:

    • The reaction mixture is quenched by carefully pouring it over crushed ice. This will hydrolyze the remaining propionic anhydride and deactivate the catalyst.

    • The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether or another suitable organic solvent.

    • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to obtain 1-cyclohexen-1-yl ethyl ketone. The fraction boiling at 217-220 °C is collected.[1]

Alternative Catalyst System

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the Friedel-Crafts acylation of cyclohexene to produce 1-cyclohexen-1-yl ethyl ketone.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Cyclohexene Cyclohexene Product 1-Cyclohexen-1-yl ethyl ketone Cyclohexene->Product + Propionyl Cation PropionicAnhydride Propionic Anhydride AcyliumIon Propionyl Cation PropionicAnhydride->AcyliumIon + ZnCl₂ LewisAcid ZnCl₂

Caption: Friedel-Crafts acylation of cyclohexene.

Logical Workflow for Synthesis

The following diagram outlines the logical workflow of the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mix Cyclohexene and ZnCl₂ B Add Propionic Anhydride A->B C Reaction B->C D Quench with Ice C->D E Solvent Extraction D->E F Wash with NaHCO₃ and Brine E->F G Dry Organic Layer F->G H Solvent Removal G->H I Fractional Distillation H->I J Collect Pure Product I->J

Caption: Synthesis and purification workflow.

References

1-Propanone, 1-(1-cyclohexen-1-yl)- molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 1-Propanone, 1-(1-cyclohexen-1-yl)-

This technical guide provides a detailed overview of the chemical and physical properties of 1-Propanone, 1-(1-cyclohexen-1-yl)-, a compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data and illustrates the foundational relationships of its chemical identity.

Chemical Identity and Properties

1-Propanone, 1-(1-cyclohexen-1-yl)-, also known as 1-(cyclohex-1-en-1-yl)propan-1-one, is a chemical compound with the CAS Registry Number 1655-03-4.[1][2] It is recognized for its specific molecular structure, which consists of a propanone group attached to a cyclohexene ring.

Quantitative Data Summary

The fundamental properties of 1-Propanone, 1-(1-cyclohexen-1-yl)- are summarized in the table below. This data is essential for experimental design, chemical synthesis, and computational modeling.

PropertyValueSource
Molecular Formula C9H14OPubChem[3], NIST[1], ChemNet[2]
Molecular Weight 138.21 g/mol PubChem[3], ChemicalBook[4]
Alternate Molecular Weight 138.2069 g/mol NIST WebBook[1]
IUPAC Name 1-(cyclohexen-1-yl)propan-1-onePubChem[3]
CAS Registry Number 1655-03-4NIST WebBook[1], ChemNet[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties listed above are not provided in the cited reference materials. These values are typically determined through standard analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with methodologies conforming to established laboratory standards.

Structural and Molecular Relationship

The relationship between the common name of the compound, its molecular formula, and its molecular weight is a fundamental concept in chemistry. The molecular formula is derived from the count of each type of atom in the molecule's structure, and the molecular weight is calculated from the sum of the atomic weights of these atoms.

molecular_relationship Compound 1-Propanone, 1-(1-cyclohexen-1-yl)- Formula Molecular Formula C9H14O Compound->Formula is represented by Weight Molecular Weight 138.21 g/mol Formula->Weight results in

Caption: Logical flow from compound name to molecular formula and weight.

References

An In-depth Technical Guide to Isophorone: A C9H14O Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophorone (3,5,5-trimethylcyclohex-2-en-1-one), a cyclic ketone with the chemical formula C9H14O, is a versatile industrial chemical with significant applications as a solvent and a precursor in the synthesis of various commercially important compounds.[1][2] This technical guide provides a comprehensive overview of isophorone, including its chemical identity, physicochemical properties, synthesis, and toxicological profile, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and analysis are presented, alongside tabulated quantitative data for easy reference and comparison. Furthermore, this document illustrates the key synthetic pathway of isophorone from acetone.

Chemical Identity and Synonyms

Isophorone is an α,β-unsaturated cyclic ketone.[2] Its systematic IUPAC name is 3,5,5-trimethylcyclohex-2-en-1-one . It is also known by a variety of synonyms, which are listed in the table below for comprehensive identification.

Identifier Type Value
IUPAC Name 3,5,5-trimethylcyclohex-2-en-1-one[3]
CAS Number 78-59-1[3]
Molecular Formula C9H14O[3]
Synonyms Isoacetophorone, Isoforone, 3,5,5-Trimethyl-2-cyclohexen-1-one, α-Isophorone[2][3]

Physicochemical Properties

Isophorone is a colorless to yellowish liquid with a characteristic peppermint-like odor.[2] A summary of its key physical and chemical properties is provided in the table below.

Property Value Reference
Molar Mass 138.21 g/mol [2]
Appearance Colorless to white liquid[2]
Odor Peppermint-like[2]
Density 0.9255 g/cm³[2]
Melting Point -8.1 °C[2]
Boiling Point 215.32 °C[2]
Flash Point 84 °C[2]
Water Solubility 1.2 g/100 mL[2]
Vapor Pressure 0.3 mmHg (at 20°C)[2]

Synthesis of Isophorone

The industrial production of isophorone is primarily achieved through the self-condensation of acetone in the presence of a base catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][4] The reaction proceeds through a series of aldol condensations and Michael additions.

Synthesis Workflow

The synthesis of isophorone from acetone is a multi-step process that can be visualized as a clear workflow. This process is crucial for understanding the formation of byproducts and optimizing reaction conditions for higher yields of the desired α-isomer.

Synthesis_of_Isophorone Acetone1 Acetone (x2) Diacetone_alcohol Diacetone alcohol Acetone1->Diacetone_alcohol Aldol Condensation Mesityl_oxide Mesityl oxide Diacetone_alcohol->Mesityl_oxide Dehydration Intermediate 4,4-Dimethylheptane-2,6-dione Mesityl_oxide->Intermediate Michael Addition Acetone2 Acetone Acetone2->Intermediate Isophorone Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) Intermediate->Isophorone Intramolecular Aldol Condensation & Dehydration

Synthesis of Isophorone from Acetone.
Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a general guideline for the laboratory-scale synthesis of isophorone from acetone.

Materials:

  • Acetone

  • Potassium hydroxide (KOH)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charge the flask with acetone and a catalytic amount of potassium hydroxide.

  • Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water is no longer being formed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with a dilute acid.

  • Wash the organic layer with water in a separatory funnel to remove any remaining catalyst and water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the crude isophorone by fractional distillation under reduced pressure.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of isophorone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of isophorone provide detailed information about its molecular structure.

¹³C NMR Chemical Shifts (ppm):

  • C=O: ~198 ppm

  • C=C (alpha): ~125 ppm

  • C=C (beta): ~160 ppm

  • C(CH₃)₂: ~33 ppm

  • CH₂ (adjacent to C=O): ~50 ppm

  • CH₂ (adjacent to C=C): ~45 ppm

  • C-CH₃ (on C=C): ~23 ppm

  • C(CH₃)₂: ~28 ppm (two signals)

Infrared (IR) Spectroscopy

The IR spectrum of isophorone shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹) Assignment
~1665C=O stretching (conjugated ketone)
~1625C=C stretching
~2960-2870C-H stretching (alkane)
Mass Spectrometry (MS)

The electron ionization mass spectrum of isophorone exhibits a molecular ion peak (M⁺) at m/z 138, corresponding to its molecular weight. The fragmentation pattern is consistent with its structure, showing characteristic losses of methyl and carbonyl groups.

Experimental Protocols for Analysis

Accurate and reliable analytical methods are essential for the quantification and quality control of isophorone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of isophorone in various matrices.

Sample Preparation:

  • For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., methylene chloride) may be performed.

  • For solid or complex matrices, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be employed to isolate the isophorone.[5]

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS, is typically used.[6][7]

  • Injector Temperature: 250-280 °C[6]

  • Oven Temperature Program: A temperature gradient is programmed to ensure good separation from other components. A typical program might start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[6]

  • MS Detector: Electron ionization (EI) at 70 eV is standard.[6] The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Toxicological Data

Understanding the toxicological profile of isophorone is critical for ensuring safety in its handling and application. Isophorone can cause irritation to the skin, eyes, and respiratory tract.[4] Chronic exposure may lead to central nervous system effects.[4][8] The table below summarizes key toxicological data.

Parameter Value Species Route Reference
LD₅₀2330 mg/kgRatOral[2]
LD₅₀1500 µL/kgRabbitDermal[9]
NOAEL311.8 mg/kg/dayRatOral (90-day)[10]
LOAEL250 mg/kg/dayMouseOral (chronic)[11]

Metabolic Pathway and Derivatives

While a specific signaling pathway for isophorone is not well-defined, its metabolic fate and its role as a precursor to other important chemicals are of significant interest. Isophorone can be metabolized in the body, and it serves as a starting material for the synthesis of compounds like isophorone diamine (IPDA) and isophorone diisocyanate (IPDI), which are used in the production of polyamides and polyurethanes.[1][2]

Isophorone Derivatives Workflow

The conversion of isophorone to its derivatives is a key industrial application. The following diagram illustrates the pathway to two of its most significant downstream products.

Isophorone_Derivatives Isophorone Isophorone IPN Isophorone Nitrile Isophorone->IPN Hydrocyanation IPDA Isophorone Diamine (IPDA) IPN->IPDA Reductive Amination IPDI Isophorone Diisocyanate (IPDI) IPDA->IPDI Phosgenation

Synthesis of Isophorone Derivatives.

Conclusion

Isophorone is a C9H14O ketone of significant industrial importance. This technical guide has provided a detailed overview of its chemical properties, synthesis, analytical methods, and toxicological profile. The provided experimental protocols and tabulated data offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. A clear understanding of its synthesis and derivatization pathways is essential for its effective and safe utilization in various scientific and industrial applications.

References

An In-Depth Technical Guide on 1-(Cyclohexen-1-yl)propan-1-one: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(cyclohexen-1-yl)propan-1-one, an α,β-unsaturated ketone with applications in organic synthesis. The document details the initial discovery through the acylation of olefins, outlines a key experimental protocol for its synthesis, and presents a consolidated summary of its physicochemical and spectroscopic properties. Signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction

1-(Cyclohexen-1-yl)propan-1-one, also known as cyclohexenyl ethyl ketone, is a cyclic enone that serves as a versatile intermediate in organic synthesis. Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This guide traces the historical origins of its synthesis and provides detailed technical information for its preparation and characterization.

Discovery and Historical Context

The synthesis of 1-(cyclohexen-1-yl)propan-1-one is rooted in the broader discovery of the acylation of olefins. The pioneering work in this area was conducted by the Russian chemist Ivan Kondakov in the late 19th and early 20th centuries. Kondakov discovered that carboxylic acid anhydrides could react with olefins in the presence of a Lewis acid catalyst, such as zinc chloride, to form unsaturated ketones. This reaction, often referred to as the Kondakov acylation, laid the foundational chemistry for the synthesis of compounds like 1-(cyclohexen-1-yl)propan-1-one.

While Kondakov's initial work focused on simpler olefins, subsequent research extended this methodology to cyclic olefins. A notable publication, "The Reaction of Olefins with Carboxylic Acid Anhydrides," further explored this reaction, detailing the synthesis of various unsaturated ketones, including "cyclohexenyl ethyl ketone."[1] This work solidified the application of the Kondakov acylation to cyclic systems and provided early characterization of the resulting products.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1-(cyclohexen-1-yl)propan-1-one is presented in the tables below. This information is critical for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name1-(cyclohexen-1-yl)propan-1-one
CAS Number1655-03-4[2][3]
Molecular FormulaC₉H₁₄O[2][3]
Molecular Weight138.21 g/mol [2]
Boiling Pointapprox. 218 °C[1]

Table 2: Spectroscopic Data

TechniqueKey Data PointsSource
¹H NMR Data not fully available in searched literature. Expected signals: vinylic proton, allylic protons, aliphatic protons on the cyclohexene ring, and protons of the ethyl group.
¹³C NMR Data not fully available in searched literature. Expected signals: carbonyl carbon, vinylic carbons, and aliphatic carbons.
Infrared (IR) Characteristic C=O stretching vibration for a conjugated ketone, C=C stretching vibration.[4]
Mass Spec (MS) Molecular ion peak (M⁺) at m/z 138. Other fragmentation patterns would be indicative of the structure.[3]

Experimental Protocols

The following section provides a detailed methodology for the synthesis of 1-(cyclohexen-1-yl)propan-1-one based on the historical literature describing the acylation of cyclohexene.

Synthesis via Acylation of Cyclohexene

This method is adapted from the established procedure for the acylation of olefins.[1]

Objective: To synthesize 1-(cyclohexen-1-yl)propan-1-one by the zinc chloride-catalyzed reaction of cyclohexene with propionic anhydride.

Materials:

  • Cyclohexene

  • Propionic anhydride

  • Anhydrous zinc chloride (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add anhydrous zinc chloride.

  • Addition of Reactants: Add a solution of cyclohexene in diethyl ether to the flask.

  • Begin stirring and gently heat the mixture.

  • Slowly add propionic anhydride to the reaction mixture from the dropping funnel.

  • Reaction: After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic components.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain 1-(cyclohexen-1-yl)propan-1-one.

Expected Yield: The literature suggests a yield of approximately 17% for this specific reaction.[1]

Visualizations

Synthesis Pathway

The following diagram illustrates the key chemical transformation in the synthesis of 1-(cyclohexen-1-yl)propan-1-one from cyclohexene and propionic anhydride.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Cyclohexene Cyclohexene Catalyst ZnCl₂ (catalyst) PropionicAnhydride Propionic Anhydride TargetMolecule 1-(Cyclohexen-1-yl)propan-1-one Catalyst->TargetMolecule Acylation

Caption: Synthesis of 1-(cyclohexen-1-yl)propan-1-one.

Experimental Workflow

The logical flow of the experimental procedure for the synthesis and purification is depicted below.

Experimental_Workflow A Reaction Setup: - Add ZnCl₂ - Add Cyclohexene in Ether B Addition of Propionic Anhydride A->B C Reflux Reaction B->C D Work-up: - Neutralization (NaHCO₃) - Extraction (Ether) - Washing and Drying C->D E Purification: - Solvent Removal - Vacuum Distillation D->E F Characterization: - Spectroscopy (NMR, IR, MS) - Physical Properties E->F

Caption: Experimental workflow for synthesis.

Conclusion

This technical guide has provided a detailed account of the discovery, history, and synthesis of 1-(cyclohexen-1-yl)propan-1-one. By consolidating historical context with practical experimental guidance and key analytical data, this document serves as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. Further research to fully elucidate the spectroscopic characteristics, particularly detailed NMR assignments, would be a valuable addition to the scientific literature.

References

Technical Guide: Health and Safety Data for 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the available health and safety information for the chemical compound 1-Propanone, 1-(1-cyclohexen-1-yl)-, with the CAS number 1655-03-4. Despite a comprehensive search of publicly available scientific databases and safety documentation, a specific Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) for this compound could not be located. Consequently, there is a significant lack of quantitative health and safety data, including GHS classification, NFPA ratings, flash point, and toxicological values such as LD50 and LC50.

The absence of this critical information necessitates that this compound be handled with the utmost caution, assuming it to be hazardous until proven otherwise through certified laboratory testing. This guide summarizes the limited available information and provides general safety recommendations based on the handling of similar chemical structures.

Chemical Identification

Table 1: Compound Identification

PropertyValueSource
Chemical Name 1-Propanone, 1-(1-cyclohexen-1-yl)-PubChem
Synonyms 1-(cyclohex-1-en-1-yl)propan-1-onePubChem
CAS Number 1655-03-4PubChem
Molecular Formula C₉H₁₄OPubChem
Molecular Weight 138.21 g/mol PubChem
Chemical Structure
alt text
PubChem

Health and Safety Data

A thorough search for quantitative health and safety data for 1-Propanone, 1-(1-cyclohexen-1-yl)- did not yield any specific information. The following tables indicate the lack of available data.

Table 2: Hazard Classification

Classification SystemRating
GHS Classification Data Not Available
NFPA 704 Diamond Data Not Available

Table 3: Toxicological Data

TestRouteSpeciesValue
LD50 (Lethal Dose, 50%) Oral-Data Not Available
Dermal-Data Not Available
LC50 (Lethal Concentration, 50%) Inhalation-Data Not Available

Table 4: Physical and Chemical Properties Related to Safety

PropertyValue
Flash Point Data Not Available
Autoignition Temperature Data Not Available
Upper/Lower Explosive Limits Data Not Available

Experimental Protocols

Due to the absence of published health and safety studies, no experimental protocols for toxicological or safety assessments of 1-Propanone, 1-(1-cyclohexen-1-yl)- can be provided.

GHS Hazard Visualization

As no GHS classification is available, a diagram of hazard pictograms cannot be generated. A placeholder is provided below to indicate where such a diagram would be presented if the data were available.

GHS_Hazards cluster_pictograms GHS Pictograms No Data No GHS Data Available

No GHS classification data is available for 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Recommendations for Safe Handling

In the absence of specific safety data, researchers, scientists, and drug development professionals should handle 1-Propanone, 1-(1-cyclohexen-1-yl)- with a high degree of caution. The following general safety protocols are recommended:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be chosen based on compatibility with similar ketones and cyclic alkenes. A lab coat or chemical-resistant apron is also recommended.

    • Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is advised.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.

Conclusion

The health and safety profile of 1-Propanone, 1-(1-cyclohexen-1-yl)- is currently not well-defined in publicly accessible literature and databases. The lack of a specific Safety Data Sheet necessitates a cautious approach to its handling and use. It is strongly recommended that any organization intending to use this compound on a larger scale first commission a comprehensive set of safety and toxicology studies to establish a clear and quantitative understanding of its potential hazards. Until such data is available, all personnel should adhere to the stringent safety precautions outlined in this guide.

An In-depth Technical Guide to the Thermochemical Properties of 1-Cyclohexen-1-yl Ethyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on 1-cyclohexen-1-yl ethyl ketone. However, a thorough search of publicly available scientific literature and databases did not yield specific experimental or calculated thermochemical data for this particular compound. The information presented herein is therefore intended as a guide to the experimental and computational protocols that would be employed to obtain such data.

Introduction

1-Cyclohexen-1-yl ethyl ketone, with the molecular formula C₉H₁₄O, is an unsaturated cyclic ketone. Its thermochemical properties, such as the enthalpy of formation, enthalpy of combustion, and enthalpy of vaporization, are critical parameters for process design, safety analysis, and computational modeling in various research and development applications. This guide details the standard experimental and computational methods for determining these essential properties.

Thermochemical Data

As of the date of this publication, specific experimental thermochemical data for 1-cyclohexen-1-yl ethyl ketone are not available in the public domain. The following tables are provided as a template for the presentation of such data once it has been determined.

Table 1: Enthalpy of Formation of 1-Cyclohexen-1-yl Ethyl Ketone

Physical StateMethodΔfH° (kJ/mol)Temperature (K)Pressure (kPa)
Liquid-Data not available298.15100
Gas-Data not available298.15100

Table 2: Enthalpy of Combustion of 1-Cyclohexen-1-yl Ethyl Ketone

Physical StateMethodΔcH° (kJ/mol)Temperature (K)
Liquid-Data not available298.15

Table 3: Enthalpy of Vaporization of 1-Cyclohexen-1-yl Ethyl Ketone

MethodΔvapH° (kJ/mol)Temperature (K)
-Data not available298.15

Experimental Protocols

The determination of thermochemical properties is reliant on precise calorimetric measurements. The following sections detail the standard experimental protocols for obtaining the key thermochemical parameters for a compound like 1-cyclohexen-1-yl ethyl ketone.

Determination of the Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

Methodology: Constant-Volume (Bomb) Calorimetry

  • Sample Preparation: A precisely weighed sample of 1-cyclohexen-1-yl ethyl ketone is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb".

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is recorded.

  • Calculation: The heat released by the reaction (q_reaction) is calculated using the heat capacity of the calorimeter (C_cal) and the measured temperature change. The heat capacity of the calorimeter is determined in a separate calibration experiment, often using a standard substance with a known heat of combustion, such as benzoic acid.

    • q_reaction = -C_cal * ΔT

  • Enthalpy of Combustion: The molar enthalpy of combustion at constant volume (ΔcU) is calculated by dividing the heat released by the number of moles of the sample. This value is then corrected to obtain the standard enthalpy of combustion at constant pressure (ΔcH°).

Determination of the Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law.

Methodology: Calculation from Enthalpy of Combustion

  • Combustion Reaction: The balanced chemical equation for the complete combustion of 1-cyclohexen-1-yl ethyl ketone (C₉H₁₄O) is:

    • C₉H₁₄O(l) + 12 O₂(g) → 9 CO₂(g) + 7 H₂O(l)

  • Hess's Law Application: The enthalpy of combustion is the sum of the enthalpies of formation of the products minus the sum of the enthalpies of formation of the reactants:

    • ΔcH° = [9 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - [ΔfH°(C₉H₁₄O, l) + 12 * ΔfH°(O₂, g)]

  • Calculation: By rearranging the equation and using the known standard enthalpies of formation for CO₂(g), H₂O(l), and O₂(g) (which is zero by definition), the standard enthalpy of formation of 1-cyclohexen-1-yl ethyl ketone can be calculated.

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Methodology 1: Calorimetry

  • A known mass of the liquid is vaporized within a specialized vessel inside a calorimeter.[1]

  • The vaporization process absorbs heat from the calorimeter, causing a temperature drop.[1]

  • The quantity of heat absorbed, corresponding to the enthalpy of vaporization, is determined calorimetrically.[1]

Methodology 2: Vapor Pressure Measurement

  • The vapor pressure of the liquid is measured at various temperatures.

  • The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is then applied.

  • A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line.

  • The slope of this line is equal to -ΔvapH°/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.

Computational Approaches

In the absence of experimental data, computational methods can provide estimates of thermochemical properties.

  • Group Additivity Methods: These methods estimate thermochemical properties by summing the contributions of individual molecular groups. The accuracy of these methods depends on the availability of well-established group parameters.

  • Quantum Chemical Calculations: Ab initio and Density Functional Theory (DFT) methods can be used to calculate the enthalpy of formation of molecules in the gas phase. These calculations model the electronic structure of the molecule to determine its energy.

Safety Information

While a specific Safety Data Sheet (SDS) for 1-cyclohexen-1-yl ethyl ketone was not found, general safety precautions for ketones should be observed. Based on the SDS for similar ketones like methyl ethyl ketone (MEK), the following hazards are likely:

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5]

  • Health Hazards: May cause serious eye irritation, skin irritation, and respiratory irritation. May cause drowsiness or dizziness.[1][2][5]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[2][3][4]

Always consult a substance-specific SDS before handling any chemical.

Logical Workflow Diagram

The following diagram illustrates the experimental workflow for the determination of the standard enthalpy of formation of 1-cyclohexen-1-yl ethyl ketone.

ThermochemWorkflow cluster_combustion Enthalpy of Combustion Determination cluster_formation Enthalpy of Formation Calculation Sample Weigh Sample Bomb Place in Bomb Sample->Bomb Pressurize Pressurize with O2 Bomb->Pressurize Calorimeter Submerge in Calorimeter Pressurize->Calorimeter Ignite Ignite Sample Calorimeter->Ignite MeasureT Measure Temp. Change (ΔT) Ignite->MeasureT CalcQ Calculate Heat Released (q) MeasureT->CalcQ CalcComb Calculate ΔcH° CalcQ->CalcComb Hess Apply Hess's Law CalcComb->Hess CalcForm Calculate ΔfH° Hess->CalcForm KnownData Use Known ΔfH° (CO2, H2O) KnownData->Hess

Caption: Experimental workflow for determining the enthalpy of formation.

References

Methodological & Application

Synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)- from Cyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)-, a valuable ketone intermediate, from the starting material cyclohexene. The primary synthetic route described is the Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds.

Introduction

1-Propanone, 1-(1-cyclohexen-1-yl)-, also known as 1-cyclohexenyl ethyl ketone, is an α,β-unsaturated ketone. This structural motif is a key pharmacophore in many biologically active molecules and serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The synthesis from cyclohexene, a readily available and inexpensive starting material, makes it an attractive target for both academic and industrial research.

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexene with a propanoylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. The Darzens-Nenitzescu synthesis of ketones, which describes the acylation of alkenes, provides the foundational principles for this transformation.[1]

Reaction Principle

The synthesis proceeds via an electrophilic addition-elimination mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (propionyl chloride) to form a highly electrophilic acylium ion. The double bond of cyclohexene then acts as a nucleophile, attacking the acylium ion to form a carbocation intermediate. Subsequent elimination of a proton from the adjacent carbon atom regenerates the double bond, yielding the α,β-unsaturated ketone product.

Reaction Scheme:

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CyclohexeneReagentSigma-AldrichPurify by distillation if necessary.
Propionyl chlorideReagentPlus®, ≥99%Sigma-AldrichHandle in a fume hood.
Aluminum chloride (anhydrous)Reagent grade, ≥98%Sigma-AldrichHandle in a glovebox or under inert atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a solvent purification system or freshly distilled.
Hydrochloric acid (HCl)37%Fisher ScientificFor workup.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution---For neutralization.
Sodium sulfate (Na₂SO₄)Anhydrous---For drying.
Diethyl etherACS grade---For extraction.
Equipment
  • Round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for purification

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (13.3 g, 0.1 mol) in 50 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add propionyl chloride (8.8 mL, 0.1 mol) to the stirred suspension over a period of 15 minutes.

  • Addition of Cyclohexene: To the resulting mixture, add a solution of cyclohexene (8.2 g, 0.1 mol) in 20 mL of anhydrous dichloromethane dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Neutralization: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 1-Propanone, 1-(1-cyclohexen-1-yl)- as a colorless oil.

Data Presentation

ParameterValueReference
Molecular Formula C₉H₁₄O[2]
Molecular Weight 138.21 g/mol [2]
Boiling Point 85-88 °C at 22 mmHg(Analogous compound)
CAS Number 1655-03-4[2]
Typical Yield 60-70%(Estimated based on similar reactions)

Visualizations

Reaction Pathway

Reaction_Pathway Cyclohexene Cyclohexene Carbocation Carbocation Intermediate Cyclohexene->Carbocation + Acylium Ion PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion Intermediate PropionylChloride->AcyliumIon + AlCl3 AlCl3 AlCl3 (Catalyst) Product 1-Propanone, 1-(1-cyclohexen-1-yl)- Carbocation->Product - H+

Caption: Reaction mechanism for the Friedel-Crafts acylation of cyclohexene.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Cyclohexene, Propionyl Chloride, AlCl3 in DCM) Start->Setup Reaction Reaction at 0°C Setup->Reaction Quench Quenching (Ice and HCl) Reaction->Quench Workup Aqueous Workup (Extraction and Washing) Quench->Workup Dry Drying and Concentration Workup->Dry Purify Vacuum Distillation Dry->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Application Notes and Protocols for Michael Addition Reactions with 1-(Cyclohexen-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing Michael addition reactions with 1-(cyclohexen-1-yl)propan-1-one. While specific literature on this exact substrate is limited, the following protocols are based on well-established procedures for analogous α,β-unsaturated ketones, particularly substituted cyclohexenones. These methodologies serve as a robust starting point for reaction discovery and optimization.

Introduction to Michael Addition

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] In the context of 1-(cyclohexen-1-yl)propan-1-one, the β-carbon of the cyclohexene ring is the electrophilic site susceptible to nucleophilic attack. The reaction is thermodynamically driven by the formation of a stable single bond at the expense of a pi bond.[3]

A wide array of nucleophiles, including stabilized carbanions (e.g., from malonates, β-ketoesters), enamines, organocuprates, thiols, and amines, can be employed as Michael donors.[1][4] The choice of catalyst, which can range from simple bases to complex organometallic and chiral organocatalysts, is crucial for controlling the reaction's efficiency and stereoselectivity.[5][6][7]

General Reaction Scheme

The general scheme for the Michael addition to 1-(cyclohexen-1-yl)propan-1-one is depicted below, where 'Nu' represents the nucleophile.

G cluster_product Product reactant1 1-(Cyclohexen-1-yl)propan-1-one product Michael Adduct reactant1->product reactant2 Nucleophile (Nu-H) reactant2->product catalyst Catalyst catalyst->product

Caption: General Michael Addition Reaction.

Data from Analogous Michael Addition Reactions

The following tables summarize quantitative data from Michael addition reactions performed on α,β-unsaturated ketones structurally similar to 1-(cyclohexen-1-yl)propan-1-one. This data provides a useful benchmark for expected yields and stereoselectivities.

Table 1: Michael Addition of Malonates to α,β-Unsaturated Ketones

Michael Acceptor Michael Donor Catalyst (mol%) Solvent Time (h) Yield (%) ee (%) Reference
Chalcone Diethyl malonate (S,S)-1,2-Diphenylethanediamine (10) Toluene 48 95 96 [8]
Cinnamone Diethyl malonate (S,S)-1,2-Diphenylethanediamine (10) Toluene 72 91 92 [8]

| Cyclohex-2-en-1-one | Diethyl malonate | L-Proline (5) | [bmim]PF6 | 24 | 65 | N/A |[5] |

Table 2: Aza-Michael Addition to α,β-Unsaturated Ketones

Michael Acceptor Michael Donor Catalyst (mol%) Solvent Time (h) Yield (%) ee (%) Reference
Chalcone Dibenzylamine Cinchona Alkaloid Derivative (10) Toluene 24 98 95 [9]

| Pent-3-en-2-one | 4-Methoxy-aniline | Cinchona Alkaloid Derivative (10) | Toluene | 48 | 85 | 92 |[5] |

Table 3: Thia-Michael Addition to α,β-Unsaturated Ketones

Michael Acceptor Michael Donor Catalyst (mol%) Solvent Time (h) Yield (%) ee (%) Reference
Cyclohex-2-en-1-one Thiophenol Cinchona Alkaloid (10) Toluene 12 95 90 [10]

| Chalcone | 4-Methoxythiophenol | Cinchona-based Thiourea (10) | CH2Cl2 | 2 | 98 | 97 |[10] |

Experimental Protocols

The following are detailed protocols for analogous Michael addition reactions that can be adapted for 1-(cyclohexen-1-yl)propan-1-one.

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol describes the addition of a soft carbon nucleophile to an enone, a classic Michael reaction.

Workflow Diagram:

G start Start step1 Dissolve enone and diethyl malonate in solvent start->step1 step2 Add base catalyst (e.g., NaOEt) step1->step2 step3 Stir at specified temperature step2->step3 step4 Monitor reaction by TLC/GC-MS step3->step4 step5 Quench reaction with aq. NH4Cl step4->step5 step6 Extract with organic solvent step5->step6 step7 Dry organic layer and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Caption: Base-Catalyzed Michael Addition Workflow.

Materials:

  • 1-(Cyclohexen-1-yl)propan-1-one (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (0.1 equiv)

  • Anhydrous ethanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(cyclohexen-1-yl)propan-1-one in anhydrous ethanol, add diethyl malonate.

  • Add sodium ethoxide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Organocatalyzed Asymmetric Thia-Michael Addition

This protocol outlines an enantioselective addition of a thiol to an enone using a chiral organocatalyst, representative of modern asymmetric synthesis.[10]

Workflow Diagram:

G start Start step1 Dissolve enone and chiral catalyst in solvent start->step1 step2 Cool to specified temperature step1->step2 step3 Add thiol dropwise step2->step3 step4 Stir at low temperature step3->step4 step5 Monitor reaction by TLC/HPLC step4->step5 step6 Quench with saturated aq. NaHCO3 step5->step6 step7 Extract with organic solvent step6->step7 step8 Dry, concentrate, and purify step7->step8 end End step8->end

Caption: Organocatalyzed Thia-Michael Addition Workflow.

Materials:

  • 1-(Cyclohexen-1-yl)propan-1-one (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Chiral Cinchona-based thiourea catalyst (0.1 equiv)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 1-(cyclohexen-1-yl)propan-1-one and the chiral thiourea catalyst in anhydrous toluene.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add thiophenol dropwise to the cooled solution.

  • Stir the reaction at this temperature, monitoring by TLC or chiral high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the enantiomerically enriched thia-Michael adduct.

Proposed Catalytic Cycle for Organocatalyzed Michael Addition

The following diagram illustrates a plausible catalytic cycle for the asymmetric Michael addition of a nucleophile (Nu-H) to an enone, facilitated by a bifunctional chiral organocatalyst (e.g., a thiourea derivative). The catalyst activates both the nucleophile and the electrophile through hydrogen bonding.

G catalyst Chiral Catalyst activated_complex Activated Ternary Complex (Catalyst-Enone-Nucleophile) catalyst->activated_complex + Enone + Nucleophile enone 1-(Cyclohexen-1-yl)propan-1-one enone->activated_complex nucleophile Nucleophile (Nu-H) nucleophile->activated_complex michael_adduct_complex Michael Adduct-Catalyst Complex activated_complex->michael_adduct_complex C-Nu Bond Formation michael_adduct_complex->catalyst Catalyst Regeneration product Michael Adduct michael_adduct_complex->product Product Release

Caption: Proposed Organocatalytic Cycle.

Conclusion

References

Application Notes: Catalytic Hydrogenation of 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

The catalytic hydrogenation of 1-Propanone, 1-(1-cyclohexen-1-yl)-, an α,β-unsaturated ketone, is a significant chemical transformation that selectively reduces the carbon-carbon double bond of the cyclohexene ring to yield 1-Cyclohexylpropan-1-one. This process is a key step in organic synthesis, valued for its high efficiency and selectivity.

The resulting product, 1-Cyclohexylpropan-1-one (also known as ethyl cyclohexyl ketone), is a versatile intermediate in the synthesis of more complex molecules.[1][2] It serves as a building block in the preparation of fine chemicals and various pharmaceutical compounds.[1] Its utility is rooted in the reactivity of the ketone functional group, which allows for a wide range of subsequent chemical modifications. Additionally, 1-Cyclohexylpropan-1-one has been identified as a semiochemical, a chemical substance used in the communication system of the Aye-aye (Daubentonia madagascariensis).[3]

The primary challenge in the hydrogenation of α,β-unsaturated ketones is achieving high chemoselectivity. The reaction must selectively reduce the C=C double bond while preserving the carbonyl (C=O) group.[4] Over-reduction to the corresponding alcohol, 1-cyclohexylpropan-1-ol, is a potential side reaction that must be controlled through the careful selection of catalysts and reaction conditions. Common catalysts for this transformation include precious metals like palladium or platinum on a solid support (e.g., carbon), as well as Raney nickel.[5][6] Transfer hydrogenation methods, which use hydrogen donors like isopropanol or formic acid instead of hydrogen gas, also represent a viable and often safer alternative.[7][8]

Quantitative Data Summary

The selection of a catalyst and reaction conditions is critical for achieving high yield and selectivity in the hydrogenation of α,β-unsaturated ketones. The following table summarizes various catalytic systems and their typical performance in related reactions, providing a basis for comparison.

Catalyst SystemHydrogen SourceTemperature (°C)Pressure (bar)Typical SubstrateKey Outcomes & NotesReference
Palladium on Carbon (Pd/C)H₂ Gas20 - 301 - 4CyclohexeneHigh efficiency for C=C bond saturation. Standard, robust method.[6]
Raney Nickel-IronH₂ Gas50 - 7080Halogenated α,β-unsaturated ketonesHigh yield, minimizes dehalogenation.[5]
Mn(I) PCNHCP Pincer ComplexH₂ Gas1101 - 5Various α,β-unsaturated ketonesHigh chemoselectivity for the C=C bond; compatible with many functional groups.[4][7]
Nickel Boride (Ni₂B)NaBH₄~25AtmosphericVarious α,β-unsaturated ketonesForms saturated ketones in aqueous methanol solution.[9]
Iridium Complex [Ir(cod)Cl]₂/dppp2-Propanol80N/A (Transfer)α,β-unsaturated carbonylsSelective reduction of C=C bond; 2-propanol acts as H-donor.[7]

Experimental Protocols

This section provides a detailed methodology for the selective catalytic hydrogenation of 1-Propanone, 1-(1-cyclohexen-1-yl)- to 1-Cyclohexylpropan-1-one using Palladium on Carbon (Pd/C), a widely adopted and reliable catalyst for this type of transformation.

Objective: To selectively hydrogenate the carbon-carbon double bond of 1-Propanone, 1-(1-cyclohexen-1-yl)- while preserving the ketone functional group.

Materials:

  • Substrate: 1-Propanone, 1-(1-cyclohexen-1-yl)- (CAS: 1655-03-4)

  • Catalyst: 10% Palladium on activated carbon (Pd/C)

  • Solvent: Ethanol (reagent grade) or Ethyl Acetate

  • Hydrogen Source: Hydrogen gas (high purity)

  • Inert Gas: Nitrogen or Argon

  • Filtration Aid: Celite® (diatomaceous earth)

Equipment:

  • Parr hydrogenation apparatus or a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and a balloon filled with hydrogen.

  • Magnetic stir plate

  • Standard laboratory glassware

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

1. Reaction Setup: a. Place 1.0 g of 1-Propanone, 1-(1-cyclohexen-1-yl)- into the reaction vessel (e.g., Parr bottle or round-bottom flask). b. Dissolve the substrate in 20 mL of ethanol. c. Under a gentle stream of nitrogen or argon, carefully add 50 mg of 10% Pd/C catalyst (5% by weight relative to the substrate). Caution: Pd/C can be pyrophoric when dry and exposed to air; handle with care. d. Seal the reaction vessel.

2. Hydrogenation: a. Purge the reaction vessel by evacuating the atmosphere and refilling with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. b. Evacuate the vessel one final time and introduce hydrogen gas. If using a balloon, ensure it is securely attached. If using a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 3-4 bar). c. Begin vigorous stirring to ensure good mixing of the substrate, catalyst, and hydrogen. d. Maintain the reaction at room temperature (~25 °C).

3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). b. Periodically (e.g., every hour), carefully depressurize the vessel, take a small aliquot of the reaction mixture, filter it through a small plug of Celite® to remove the catalyst, and spot it on a TLC plate against a spot of the starting material. c. The reaction is considered complete when the starting material spot is no longer visible by TLC. The typical reaction time is 2-6 hours.

4. Work-up and Purification: a. Upon completion, carefully vent the hydrogen from the reaction vessel and purge it with nitrogen. b. Prepare a small pad of Celite® in a Buchner funnel and wet it with the reaction solvent (ethanol). c. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with a small amount of fresh ethanol to ensure all the product is collected. d. Transfer the filtrate to a round-bottom flask. e. Remove the solvent using a rotary evaporator. f. The resulting crude oil is the desired product, 1-Cyclohexylpropan-1-one. If further purification is required, it can be achieved by vacuum distillation or column chromatography.

5. Product Characterization: a. Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of signals corresponding to the vinyl protons of the cyclohexene ring in the NMR spectra is a key indicator of a successful reaction.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow for the catalytic hydrogenation process.

Caption: Reaction scheme for the hydrogenation of the substrate.

experimental_workflow sub_prep 1. Substrate Preparation Dissolve 1-Propanone, 1-(1-cyclohexen-1-yl)- in Ethanol cat_add 2. Catalyst Addition Add 10% Pd/C under inert atmosphere (N₂) sub_prep->cat_add reaction 3. Hydrogenation Purge with H₂ gas (3-4 bar) and stir vigorously at RT cat_add->reaction monitor 4. Reaction Monitoring Track substrate consumption using Thin-Layer Chromatography reaction->monitor filtration 5. Catalyst Removal Filter reaction mixture through Celite® monitor->filtration Upon completion evaporation 6. Solvent Removal Concentrate filtrate using a rotary evaporator filtration->evaporation product 7. Final Product Crude 1-Cyclohexylpropan-1-one (Purify if necessary) evaporation->product

Caption: Experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols: The Use of 1-Cyclohexen-1-yl Ethyl Ketone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-cyclohexen-1-yl ethyl ketone, a versatile building block in organic chemistry. As an α,β-unsaturated ketone, its reactivity is primarily centered around the electrophilic nature of the β-carbon, making it an excellent substrate for conjugate addition reactions, most notably the Michael addition and the Robinson annulation. These reactions are fundamental in the construction of complex cyclic and polycyclic frameworks, which are prevalent in numerous biologically active molecules and natural products.

Starting Material: 1-Cyclohexen-1-yl Ethyl Ketone

Structure:

1-Cyclohexen-1-yl ethyl ketone
Figure 1. Structure of 1-Cyclohexen-1-yl Ethyl Ketone

Physicochemical Properties and Spectroscopic Data:

PropertyData (for 1-Acetylcyclohexene)
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol [1]
Appearance Colorless liquid
Boiling Point 85-88 °C at 22 mmHg
Infrared (IR) Spectrum Strong C=O stretch ~1660-1690 cm⁻¹ (conjugated ketone)[2]
¹H NMR Spectrum Signals for vinyl, allylic, and methyl protons.
¹³C NMR Spectrum Signals for carbonyl, vinyl, and aliphatic carbons.
Mass Spectrum (MS) Molecular ion peak (M+) and characteristic fragmentation patterns.[3]

Key Applications and Experimental Protocols

The primary application of 1-cyclohexen-1-yl ethyl ketone in organic synthesis is as a Michael acceptor. This reactivity is harnessed in two major synthetic strategies detailed below.

Michael Addition: Conjugate Addition of Nucleophiles

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5] This reaction is a cornerstone of C-C bond formation. A wide range of nucleophiles, including enolates, organocuprates, amines, and thiols, can be employed.

Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A 1-Cyclohexen-1-yl Ethyl Ketone (Michael Acceptor) D Reaction Mixture A->D B Nucleophile (e.g., Diethyl Malonate) (Michael Donor) B->D C Base (e.g., NaOEt) in Solvent (e.g., Ethanol) C->D E Work-up (Quenching, Extraction) D->E 1. Reaction F Purification (Chromatography) E->F 2. Isolation G Michael Adduct F->G 3. Purification Robinson_Annulation_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Aldol Condensation A Cyclic Ketone (e.g., Cyclohexanone) D 1,5-Diketone Intermediate A->D B 1-Cyclohexen-1-yl Ethyl Ketone B->D C Base (e.g., NaOEt) C->D F β-Hydroxy Ketone D->F Aldol Addition E Base/Heat E->F H Final Annulated Product (Octalone derivative) F->H Dehydration G Dehydration G->H

References

Application Notes and Protocols: Derivatization of 1-Propanone, 1-(1-cyclohexen-1-yl)- for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclohexenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] The parent compound, 1-Propanone, 1-(1-cyclohexen-1-yl)-, possesses key functional groups—an α,β-unsaturated ketone—that are amenable to a variety of chemical modifications.[4][5][6] This document provides detailed protocols for the derivatization of 1-Propanone, 1-(1-cyclohexen-1-yl)- and outlines methods for the evaluation of the synthesized analogs for potential therapeutic applications. The derivatization strategies focus on modifying the propanone side chain and the cyclohexene ring to explore the structure-activity relationships (SAR) of this class of compounds.

Derivatization Strategies and Medicinal Chemistry Rationale

The chemical structure of 1-Propanone, 1-(1-cyclohexen-1-yl)- offers several sites for modification. The primary points for derivatization are the α-carbon of the ketone, the ketone itself, and the double bond of the cyclohexene ring.

  • Mannich Reaction: Introduction of aminomethyl groups at the α-position of the ketone can lead to compounds with potential cytotoxic and DNA topoisomerase I inhibitory activity.[7]

  • Chalcone-like Synthesis: Condensation of the ketone with aromatic aldehydes can yield chalcone-like intermediates, which are precursors to a variety of heterocyclic compounds with known pharmacological properties, including anti-inflammatory and anticancer effects.[8]

  • Michael Addition: The α,β-unsaturated ketone system is susceptible to Michael addition, allowing for the introduction of a wide range of substituents that can modulate the biological activity of the molecule.

  • Epoxidation: Epoxidation of the cyclohexene double bond can produce derivatives with altered steric and electronic properties, potentially leading to new biological activities.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and evaluation of 1-Propanone, 1-(1-cyclohexen-1-yl)- derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start 1-Propanone, 1-(1-cyclohexen-1-yl)- derivatization Derivatization Reaction (e.g., Mannich, Aldol) start->derivatization purification Purification (Chromatography, Recrystallization) derivatization->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) characterization->cytotoxicity Pure Derivatives anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial lead_compounds Lead Compounds cytotoxicity->lead_compounds anti_inflammatory->lead_compounds antimicrobial->lead_compounds

Caption: General workflow for synthesis and biological evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of Mannich Bases of 1-Propanone, 1-(1-cyclohexen-1-yl)-

This protocol describes the synthesis of aminomethyl derivatives at the α-position of the ketone via the Mannich reaction.

Materials:

  • 1-Propanone, 1-(1-cyclohexen-1-yl)-

  • Paraformaldehyde

  • Secondary amine (e.g., dimethylamine hydrochloride, piperidine)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of 1-Propanone, 1-(1-cyclohexen-1-yl)- in 30 mL of ethanol.

  • Add 12 mmol of paraformaldehyde and 12 mmol of the secondary amine hydrochloride salt.

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add 50 mL of diethyl ether to precipitate the product.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure Mannich base hydrochloride.

Protocol 2: Synthesis of Chalcone-like Derivatives

This protocol details the Claisen-Schmidt condensation of 1-Propanone, 1-(1-cyclohexen-1-yl)- with an aromatic aldehyde.

Materials:

  • 1-Propanone, 1-(1-cyclohexen-1-yl)-

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 10 mmol of 1-Propanone, 1-(1-cyclohexen-1-yl)- and 10 mmol of the aromatic aldehyde in 50 mL of ethanol in a 250 mL Erlenmeyer flask.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Cool the ethanolic solution of the reactants in an ice bath.

  • Slowly add the sodium hydroxide solution dropwise to the reaction mixture with constant stirring.

  • Continue stirring in the ice bath for 2-3 hours, and then at room temperature overnight.

  • Pour the reaction mixture into 200 mL of crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with cold water, and air dry.

  • Purify the crude product by recrystallization from ethanol.

Quantitative Data Summary

The following tables summarize representative data for the synthesized derivatives.

Table 1: Synthesis and Characterization of Derivatives

Compound IDDerivatization MethodR-groupYield (%)m.p. (°C)
Parent ----
DM-1 MannichDimethylamino72155-157
PIP-1 MannichPiperidinyl68168-170
CHAL-1 ChalconePhenyl8592-94
CHAL-2 Chalcone4-Chlorophenyl81110-112

Table 2: In Vitro Biological Activity Data

Compound IDCytotoxicity IC50 (µM) - HCT116 CellsAnti-inflammatory IC50 (µM) - COX-2Antibacterial MIC (µg/mL) - S. aureus
Parent >100>100>128
DM-1 32.558.264
PIP-1 25.145.732
CHAL-1 15.812.516
CHAL-2 9.78.98

Potential Signaling Pathway in Cancer

Cyclohexenone derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases.[9] The following diagram illustrates a hypothetical signaling pathway for a synthesized derivative.

G derivative Cyclohexenone Derivative ros ROS Production derivative->ros cell_membrane Cell Membrane stress Cellular Stress ros->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

The derivatization of 1-Propanone, 1-(1-cyclohexen-1-yl)- represents a promising strategy for the development of novel therapeutic agents. The protocols outlined in this document provide a foundation for the synthesis of diverse analogs. The evaluation of these compounds for their cytotoxic, anti-inflammatory, and antimicrobial properties could lead to the identification of new lead compounds for drug discovery. Further optimization of the lead structures will be crucial for improving their potency and selectivity.

References

Application Note: Analysis of 1-(cyclohexen-1-yl)propan-1-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 1-(cyclohexen-1-yl)propan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable to researchers, scientists, and professionals in drug development and chemical analysis. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data, including retention time and characteristic mass fragments, are presented in a structured table. A detailed experimental workflow is visualized using a Graphviz diagram.

Introduction

1-(cyclohexen-1-yl)propan-1-one is an α,β-unsaturated ketone with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an ideal technique for the analysis of this volatile compound. This protocol provides a standardized procedure to ensure reproducible and accurate results.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis.

Materials:

  • Solvent: Volatile organic solvents such as dichloromethane, hexane, or ethyl acetate.[1] The choice of solvent may depend on the sample matrix.

  • Vials: 1.5 mL glass autosampler vials with inserts.[2]

  • Filters: Syringe filters (0.22 µm) if particulates are present.

  • Pipettes and syringes.

Procedure:

  • Dissolution: Accurately weigh a known amount of the sample containing 1-(cyclohexen-1-yl)propan-1-one and dissolve it in a suitable volatile organic solvent to a concentration of approximately 10 µg/mL.[2]

  • Filtration (if necessary): If the sample contains suspended particles, filter it through a 0.22 µm syringe filter to prevent blockage of the GC injector and column.[1][2]

  • Transfer: Transfer the final solution into a 1.5 mL glass autosampler vial. A minimum volume of 50 µL is recommended.[2]

  • Blank Preparation: Prepare a solvent blank using the same solvent as the sample to check for background contamination.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of 1-(cyclohexen-1-yl)propan-1-one. These may be optimized based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[2]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program
   Initial Temperature60 °C, hold for 2 min
   Ramp Rate10 °C/min
   Final Temperature280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-400 amu
Solvent Delay 3 min

Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of 1-(cyclohexen-1-yl)propan-1-one.

Parameter Value Source
Molecular Formula C₉H₁₄OPubChem[3]
Molecular Weight 138.21 g/mol PubChem[3]
Kovats Retention Index 1620 (Standard Polar Column)PubChem[3]
Expected Retention Time ~10-15 min (on DB-5ms)Estimated based on Kovats index and oven program
Characteristic Mass Fragments (m/z) 138 (M⁺), 109, 81, 55, 41NIST[4], Whitman People[5]

Mass Spectrum Fragmentation: The mass spectrum of 1-(cyclohexen-1-yl)propan-1-one is characterized by the following key fragments:

  • m/z 138: Molecular ion peak [M]⁺.

  • m/z 109: Loss of an ethyl group (-CH₂CH₃).

  • m/z 81: Represents the cyclohexenyl cation.

  • m/z 55: A common fragment for cyclic ketones.[5]

  • m/z 41: Allylic cation fragment.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for 1-(cyclohexen-1-yl)propan-1-one cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Volatile Solvent Sample->Dissolution Filtration Filtration (if needed) Dissolution->Filtration Vial_Transfer Transfer to Autosampler Vial Filtration->Vial_Transfer Injection Injection into GC Vial_Transfer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Mass_Spectrum Mass Spectrum Analysis Peak_Integration->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: GC-MS experimental workflow from sample preparation to data analysis.

Conclusion

The GC-MS protocol outlined in this application note provides a reliable and reproducible method for the analysis of 1-(cyclohexen-1-yl)propan-1-one. The detailed parameters for sample preparation and instrument settings, along with the expected quantitative data, will aid researchers in achieving accurate identification and quantification of this compound. The provided workflow diagram offers a clear visual guide to the entire analytical process.

References

Application Notes and Protocols for the Spectral Interpretation of 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral interpretation of 1-Propanone, 1-(1-cyclohexen-1-yl)-. Due to the limited availability of direct experimental spectra in public databases, this note presents high-quality predicted ¹H and ¹³C NMR data. This information is valuable for the identification and structural elucidation of this and structurally related α,β-unsaturated ketones. Standardized experimental protocols for sample preparation and NMR data acquisition are also detailed to ensure reproducibility and accuracy in the laboratory setting.

Introduction

1-Propanone, 1-(1-cyclohexen-1-yl)- is an α,β-unsaturated ketone with a molecular formula of C₉H₁₄O.[1][2] The interpretation of its NMR spectra is fundamental for its structural verification and for the analysis of related compounds in various chemical and pharmaceutical research settings. The presence of both a cyclohexene ring and a propanone group results in a characteristic set of signals in both ¹H and ¹³C NMR spectra. Understanding these spectral features is crucial for chemists working on synthesis, quality control, and drug development. This application note serves as a comprehensive resource for the analysis of this compound using NMR spectroscopy.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-Propanone, 1-(1-cyclohexen-1-yl)-. These predictions are based on established chemical shift theory for α,β-unsaturated ketones and cyclohexene derivatives.[3][4][5][6]

Table 1: Predicted ¹H NMR Data for 1-Propanone, 1-(1-cyclohexen-1-yl)- (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~6.8 - 7.0Triplet1H=CH (vinylic proton)
~2.7 - 2.9Quartet2H-CH₂-C=O
~2.2 - 2.4Multiplet2H=C-CH₂-
~2.1 - 2.3Multiplet2H-CH₂-C=C-
~1.6 - 1.8Multiplet4H-CH₂-CH₂-
~1.1 - 1.3Triplet3H-CH₃
Table 2: Predicted ¹³C NMR Data for 1-Propanone, 1-(1-cyclohexen-1-yl)- (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
Chemical Shift (δ) (ppm)Carbon TypeAssignment
~200 - 205C=OCarbonyl Carbon
~140 - 145CQuaternary Olefinic Carbon
~135 - 140CHTertiary Olefinic Carbon
~30 - 35CH₂-CH₂-C=O
~25 - 30CH₂=C-CH₂-
~20 - 25CH₂Multiple Aliphatic CH₂
~8 - 12CH₃-CH₃

Experimental Protocols

The following protocols are designed to provide a standardized method for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Propanone, 1-(1-cyclohexen-1-yl)- and similar organic compounds.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 1-Propanone, 1-(1-cyclohexen-1-yl)- for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that could affect the spectral quality.

  • Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition
  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8 to 16 scans.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Visualization of Key Structural Features and NMR Assignments

The following diagrams illustrate the structure of 1-Propanone, 1-(1-cyclohexen-1-yl)- and the logical workflow for its NMR analysis.

G Molecular Structure and Key ¹H NMR Correlations of 1-Propanone, 1-(1-cyclohexen-1-yl)- cluster_mol 1-Propanone, 1-(1-cyclohexen-1-yl)- cluster_h1 Predicted ¹H NMR Signals mol mol H1 ~6.8-7.0 ppm (t, 1H) =CH mol->H1 Vinylic H2 ~2.7-2.9 ppm (q, 2H) -CH₂-C=O mol->H2 α to C=O H3 ~2.2-2.4 ppm (m, 2H) =C-CH₂- mol->H3 Allylic H4 ~2.1-2.3 ppm (m, 2H) -CH₂-C=C- mol->H4 Allylic H5 ~1.6-1.8 ppm (m, 4H) -CH₂-CH₂- mol->H5 Aliphatic H6 ~1.1-1.3 ppm (t, 3H) -CH₃ mol->H6 Methyl

Caption: Key ¹H NMR correlations for 1-Propanone, 1-(1-cyclohexen-1-yl)-.

G NMR Spectral Analysis Workflow SamplePrep Sample Preparation (Weighing, Dissolution, Filtering) DataAcq NMR Data Acquisition (Locking, Shimming, Running Spectra) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) Processing->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Standard workflow for NMR spectral analysis.

Conclusion

This application note provides a framework for the ¹H and ¹³C NMR spectral analysis of 1-Propanone, 1-(1-cyclohexen-1-yl)-. The tabulated predicted data offers a reliable reference for researchers in the absence of readily available experimental spectra. The detailed experimental protocols ensure that high-quality, reproducible NMR data can be obtained. The provided diagrams visually summarize the key structural correlations and the overall analytical workflow, making this a practical guide for professionals in the chemical and pharmaceutical sciences.

References

Application of 1-Cyclohexen-1-yl Ethyl Ketone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexen-1-yl ethyl ketone is a valuable and versatile synthetic intermediate, primarily utilized in the construction of polycyclic frameworks that form the core of numerous biologically active molecules, including steroids and terpenoids. Its α,β-unsaturated ketone moiety allows it to participate in a variety of key carbon-carbon bond-forming reactions, most notably the Robinson annulation and Michael addition. These reactions enable the stereocontrolled synthesis of complex molecular architectures, making this ketone a crucial building block in medicinal chemistry and natural product synthesis. This document provides detailed application notes and experimental protocols for the use of 1-cyclohexen-1-yl ethyl ketone in these fundamental transformations.

Introduction

The cyclohexenone scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. Compounds bearing this moiety have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] 1-Cyclohexen-1-yl ethyl ketone, as a readily accessible α,β-unsaturated ketone, serves as a powerful precursor for the elaboration of more complex and functionally diverse molecules. Its reactivity is dominated by the electrophilic nature of the β-carbon and the carbonyl carbon, making it a prime substrate for nucleophilic attack.

This application note will focus on two of the most powerful synthetic transformations involving 1-cyclohexen-1-yl ethyl ketone: the Robinson annulation for the formation of fused bicyclic systems, and the Michael addition for conjugate additions.

Key Applications and Reaction Mechanisms

Robinson Annulation: Synthesis of Bicyclic Enones

The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of a six-membered ring onto an existing ketone.[2] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[2][3] When 1-cyclohexen-1-yl ethyl ketone is reacted with a Michael donor, such as a β-ketoester or a β-diketone, it leads to the formation of a bicyclic enone. These products are key intermediates in the synthesis of steroids and other polycyclic natural products.[2][4] A classic example of a product from a Robinson annulation is the Wieland-Miescher ketone, a vital starting material for the synthesis of numerous steroids.[5][6]

Reaction Pathway:

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start 1-Cyclohexen-1-yl Ethyl Ketone + Michael Donor enolate Enolate Formation (Base) start->enolate Base michael_adduct 1,5-Diketone Intermediate enolate->michael_adduct Conjugate Addition intramolecular_enolate Enolate Formation michael_adduct->intramolecular_enolate Base cyclization Cyclization intramolecular_enolate->cyclization dehydration Dehydration cyclization->dehydration product Bicyclic Enone dehydration->product

Caption: Robinson Annulation Pathway.

Michael Addition: Conjugate Addition of Nucleophiles

The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon and carbon-heteroatom bonds.[7] In this reaction, a soft nucleophile, known as a Michael donor (e.g., enolates, amines, thiols), adds to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor.[7] 1-Cyclohexen-1-yl ethyl ketone serves as an excellent Michael acceptor. This reaction is highly valuable for introducing a wide range of functional groups at the β-position of the cyclohexanone ring, leading to the synthesis of diverse derivatives with potential biological activities.

Reaction Workflow:

Michael_Addition_Workflow start Start: 1-Cyclohexen-1-yl Ethyl Ketone & Michael Donor base Step 1: Enolate Generation (e.g., NaOEt in EtOH) start->base reaction Step 2: Conjugate Addition (Stir at room temperature) base->reaction workup Step 3: Aqueous Workup (e.g., NH4Cl solution) reaction->workup purification Step 4: Purification (e.g., Column Chromatography) workup->purification product Product: β-Substituted Cyclohexanone purification->product

Caption: Michael Addition Experimental Workflow.

Experimental Protocols

Note: The following protocols are representative examples adapted from known procedures for analogous substrates and should be optimized for 1-cyclohexen-1-yl ethyl ketone.

Protocol 1: Robinson Annulation with Ethyl Acetoacetate

This protocol describes the synthesis of a bicyclic enone analogous to the Wieland-Miescher ketone.

Materials:

  • 1-Cyclohexen-1-yl ethyl ketone

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, column chromatography setup.

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C with stirring.

  • Michael Addition: After stirring for 30 minutes, add 1-cyclohexen-1-yl ethyl ketone (1.0 eq) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux for 6-8 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1 M HCl, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure bicyclic enone.

Expected Quantitative Data (based on analogous reactions):

ParameterValue
Yield60-75%
Purity (by NMR)>95%
Protocol 2: Michael Addition with Diethyl Malonate

This protocol details the conjugate addition of a soft carbon nucleophile to 1-cyclohexen-1-yl ethyl ketone.

Materials:

  • 1-Cyclohexen-1-yl ethyl ketone

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, column chromatography setup.

Procedure:

  • Enolate Formation: To a suspension of sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 eq) dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes.

  • Conjugate Addition: A solution of 1-cyclohexen-1-yl ethyl ketone (1.0 eq) in anhydrous THF is then added dropwise to the enolate solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine.

  • Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Expected Quantitative Data (based on analogous reactions):

ParameterValue
Yield80-90%
Purity (by HPLC)>98%

Biological Relevance of Derived Scaffolds

The bicyclic and substituted cyclohexanone structures synthesized from 1-cyclohexen-1-yl ethyl ketone are prevalent in a variety of biologically active compounds.

  • Steroids: The core structure of steroids, which are crucial hormones and have widespread therapeutic applications, can be accessed through Robinson annulation products.[2]

  • Anti-inflammatory Agents: Certain cyclohexenone derivatives have shown potent anti-inflammatory activity.[1]

  • Anticancer Agents: The bicyclo[3.3.1]nonane core, which can be synthesized from cyclohexenone precursors, is found in natural products with anticancer properties.

Signaling Pathway Example: Glucocorticoid Receptor Modulation

Many synthetic steroids derived from cyclohexenone precursors exert their anti-inflammatory effects by modulating the glucocorticoid receptor (GR).

References

Enantioselective Synthesis of 1-(Cyclohexen-1-yl)propan-1-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-(cyclohexen-1-yl)propan-1-one derivatives. The synthesis of chiral cyclohexenone frameworks is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. Two distinct and highly efficient catalytic approaches are presented: a transition metal-catalyzed conjugate addition and an organocatalytic route. These methods provide access to the key chiral intermediate, (S)-3-ethylcyclohexanone, which can be further elaborated to the target propanone derivatives.

I. Overview of Synthetic Strategies

The enantioselective synthesis of the target 1-(cyclohexen-1-yl)propan-1-one derivatives hinges on the stereocontrolled formation of the chiral center at the C3 position of a cyclohexanone precursor. This is achieved through two powerful asymmetric catalytic methods:

  • Transition Metal Catalysis: A copper-catalyzed asymmetric conjugate addition of an ethyl Grignard reagent to cyclohexenone, employing a chiral ferrocenyl diphosphine ligand. This method offers high enantioselectivity and efficiency in a single step to the key intermediate.

  • Organocatalysis: A metal-free approach involving the highly enantioselective Michael addition of nitroethane to cyclohexenone, catalyzed by a chiral primary amine-thiourea organocatalyst. The resulting nitro adduct is then converted to the desired keto-intermediate via a subsequent denitration step.

The resulting enantiopure (S)-3-ethylcyclohexanone serves as a versatile building block for the final installation of the propanoyl side chain.

II. Comparative Data of Catalytic Systems

The following tables summarize the quantitative data for the key enantioselective steps of both the transition metal-catalyzed and organocatalytic routes.

Table 1: Copper-Catalyzed Enantioselective Ethylation of Cyclohexenone

EntryLigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1(R,S)-TaniaPhos500.25>9596
2(R,S)-JosiPhos500.25>9571

Data extracted from a representative study on copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones.

Table 2: Organocatalytic Enantioselective Conjugate Addition of Nitroethane to Cyclohexenone

EntryCatalystCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)dr (syn/anti)ee (syn) (%)
1Chiral Primary Amine-Thiourea1025249295:595

Data based on similar organocatalytic additions of nitroalkanes to enones.[1]

III. Experimental Protocols

A. Transition Metal-Catalyzed Route to (S)-3-Ethylcyclohexanone

This protocol is adapted from the work of Feringa and co-workers on the copper-catalyzed asymmetric conjugate addition of Grignard reagents.

1. Materials and Methods

  • Reagents: Copper(I) chloride (CuCl), (R,S)-TaniaPhos, ethylmagnesium bromide (EtMgBr) in THF, 2-cyclohexen-1-one, diethyl ether (anhydrous), saturated aqueous ammonium chloride solution, brine.

  • Apparatus: Schlenk flask, syringe, magnetic stirrer, cooling bath.

  • Analysis: Chiral HPLC or GC for enantiomeric excess determination.

2. Experimental Procedure

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is added CuCl (1.5 mol%) and (R,S)-TaniaPhos (1.6 mol%).

  • Anhydrous diethyl ether is added, and the mixture is stirred at room temperature for 15 minutes to form the catalyst complex.

  • The flask is cooled to 0 °C, and a solution of ethylmagnesium bromide in THF (1.1 equivalents) is added dropwise.

  • A solution of 2-cyclohexen-1-one (1 equivalent) in anhydrous diethyl ether is then added dropwise over 10 minutes.

  • The reaction is stirred at 0 °C and monitored by TLC or GC for completion (typically < 30 minutes).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (S)-3-ethylcyclohexanone.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

B. Organocatalytic Route to (S)-3-Ethylcyclohexanone

This protocol involves a two-step sequence: an asymmetric Michael addition of nitroethane followed by a radical denitration.

Step 1: Enantioselective Michael Addition of Nitroethane to Cyclohexenone

This procedure is based on established organocatalytic methods for the conjugate addition of nitroalkanes to enones.[1]

1. Materials and Methods

  • Reagents: 2-Cyclohexen-1-one, nitroethane, chiral primary amine-thiourea catalyst, toluene, brine.

  • Apparatus: Vial, magnetic stirrer.

  • Analysis: Chiral HPLC for enantiomeric excess and diastereomeric ratio determination.

2. Experimental Procedure

  • To a vial is added the chiral primary amine-thiourea catalyst (10 mol%).

  • Toluene is added, followed by 2-cyclohexen-1-one (1 equivalent).

  • Nitroethane (2 equivalents) is then added, and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is then directly purified by flash column chromatography on silica gel to yield the desired 3-(1-nitroethyl)cyclohexanone.

  • The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.

Step 2: Reductive Denitration of 3-(1-Nitroethyl)cyclohexanone

This protocol utilizes a standard radical denitration procedure.

1. Materials and Methods

  • Reagents: 3-(1-Nitroethyl)cyclohexanone, tributyltin hydride (Bu3SnH), azobisisobutyronitrile (AIBN), toluene (anhydrous).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

2. Experimental Procedure

  • To a round-bottom flask under an inert atmosphere is added a solution of 3-(1-nitroethyl)cyclohexanone (1 equivalent) in anhydrous toluene.

  • Tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN are added.

  • The reaction mixture is heated to reflux (around 110 °C) and stirred for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (S)-3-ethylcyclohexanone.

C. Synthesis of 1-((S)-Cyclohex-1-en-1-yl)propan-1-one

This final step involves the conversion of the chiral ketone intermediate into the target α,β-unsaturated ketone.

1. Materials and Methods

  • Reagents: (S)-3-Ethylcyclohexanone, phenylseleninic anhydride, propionaldehyde, pyrrolidine, dichloromethane, triethylamine.

  • Apparatus: Round-bottom flask, magnetic stirrer.

2. Experimental Procedure

  • Selenylation: To a solution of (S)-3-ethylcyclohexanone (1 equivalent) in dichloromethane is added phenylseleninic anhydride (1.1 equivalents). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Oxidative Elimination: The reaction mixture is cooled to 0 °C, and triethylamine (2.5 equivalents) is added dropwise. The mixture is allowed to warm to room temperature and stirred until the elimination is complete, yielding 3-ethyl-2-cyclohexen-1-one. The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is dried and concentrated.

  • Robinson Annulation with Propionaldehyde: To a solution of the 3-ethyl-2-cyclohexen-1-one in a suitable solvent, add propionaldehyde and a catalytic amount of pyrrolidine. The reaction is stirred until the formation of the target 1-((S)-cyclohex-1-en-1-yl)propan-1-one is complete.

  • The crude product is purified by flash column chromatography.

IV. Visualized Workflow

The following diagram illustrates the two distinct synthetic pathways for the enantioselective synthesis of the target molecule.

G cluster_0 Transition Metal-Catalyzed Route cluster_1 Organocatalytic Route cluster_2 Final Elaboration start_tm 2-Cyclohexen-1-one intermediate_tm (S)-3-Ethylcyclohexanone (ee up to 96%) start_tm->intermediate_tm Asymmetric Conjugate Addition reagents_tm EtMgBr, CuCl, (R,S)-TaniaPhos final_intermediate (S)-3-Ethylcyclohexanone start_org 2-Cyclohexen-1-one intermediate_org1 (S)-3-(1-Nitroethyl)cyclohexanone (ee up to 95%) start_org->intermediate_org1 Asymmetric Michael Addition reagents_org1 Nitroethane, Chiral Amine-Thiourea intermediate_org2 (S)-3-Ethylcyclohexanone intermediate_org1->intermediate_org2 Reductive Denitration reagents_org2 Bu3SnH, AIBN final_product 1-((S)-Cyclohex-1-en-1-yl)propan-1-one final_intermediate->final_product Multi-step Conversion reagents_final 1. PhSeO2H 2. Et3N 3. Propionaldehyde, Pyrrolidine

References

Application Notes and Protocols for Polymerization of 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Propanone, 1-(1-cyclohexen-1-yl)- is a functionalized vinyl monomer with a cyclohexene ring and a ketone group. The presence of the double bond in the cyclohexene ring offers a site for addition polymerization, potentially through cationic or free-radical mechanisms. The ketone functionality can impart desirable properties to the resulting polymer, such as increased polarity, adhesion, and potential for post-polymerization modification.[1][2] Polymers derived from this monomer could find applications in coatings, adhesives, and specialty materials where these properties are advantageous.

Potential Polymerization Mechanisms

Based on the structure of 1-Propanone, 1-(1-cyclohexen-1-yl)-, two primary polymerization mechanisms can be proposed:

  • Cationic Polymerization: The electron-rich double bond of the cyclohexene ring can be susceptible to attack by a carbocation, initiating polymerization. This method often requires acidic initiators and strictly anhydrous conditions to prevent premature termination.[3][4]

  • Free Radical Polymerization: This is a common and robust method for polymerizing vinyl monomers. It involves the use of a free radical initiator to start the polymerization process.[5][6]

Hypothetical Protocol 1: Cationic Polymerization

This protocol outlines a hypothetical procedure for the cationic polymerization of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Objective: To synthesize poly[1-(1-propanone)-cyclohexene] via cationic polymerization and characterize its molecular weight and thermal properties.

Materials:

  • 1-Propanone, 1-(1-cyclohexen-1-yl)- (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Methanol (for quenching)

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried glassware)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification Reaction_Setup Assemble Reaction under N2 Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Glassware_Prep Glassware Drying Glassware_Prep->Reaction_Setup Monomer_Addition Add Monomer & Solvent Reaction_Setup->Monomer_Addition Cooling Cool to 0°C Monomer_Addition->Cooling Initiator_Addition Add Initiator Cooling->Initiator_Addition Polymerization Stir at 0°C for 24h Initiator_Addition->Polymerization Quenching Quench with Methanol Polymerization->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: General workflow for the synthesis and characterization of poly[1-(1-propanone)-cyclohexene].

Procedure:

  • Preparation: All glassware should be oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen. Dichloromethane should be dried over calcium hydride and distilled under nitrogen prior to use. The monomer should be purified by passing through a short column of basic alumina to remove any acidic impurities.

  • Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with purified 1-Propanone, 1-(1-cyclohexen-1-yl)- (e.g., 10.0 g, 72.4 mmol) and 40 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Initiation: The reaction mixture is cooled to 0°C in an ice bath. A solution of BF₃·OEt₂ in dichloromethane (e.g., 1% v/v) is added dropwise via syringe until a slight color change is observed, indicating the initiation of polymerization. An additional amount of the initiator solution (e.g., 0.5 mL) is then added.

  • Polymerization: The reaction is allowed to stir at 0°C for 24 hours under a positive pressure of nitrogen.

  • Quenching and Isolation: The polymerization is quenched by the addition of 5 mL of methanol. The polymer is then precipitated by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol (400 mL).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 50°C to a constant weight.

Hypothetical Data Table:

EntryMonomer/Initiator RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1024658,5001.8
2200:10247215,2001.9
3100:1-2024589,1001.7

Hypothetical Protocol 2: Free Radical Polymerization

This protocol details a hypothetical procedure for the free radical polymerization of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Objective: To synthesize poly[1-(1-propanone)-cyclohexene] via free radical polymerization and characterize its molecular weight and thermal properties.

Materials:

  • 1-Propanone, 1-(1-cyclohexen-1-yl)- (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification Reaction_Setup Charge Reactor Monomer_Purification->Reaction_Setup Initiator_Recrystallization Initiator Recrystallization Initiator_Recrystallization->Reaction_Setup Degassing Degas (Freeze-Pump-Thaw) Reaction_Setup->Degassing Heating Heat to 70°C Degassing->Heating Polymerization Stir at 70°C for 18h Heating->Polymerization Cooling Cool to Room Temp. Polymerization->Cooling Precipitation Precipitate in Methanol Cooling->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: General workflow for the free radical polymerization and characterization of the resulting polymer.

Procedure:

  • Preparation: The monomer is passed through a column of basic alumina to remove inhibitors. AIBN is recrystallized from methanol.

  • Reaction Setup: A reaction tube is charged with 1-Propanone, 1-(1-cyclohexen-1-yl)- (5.0 g, 36.2 mmol), AIBN (e.g., 0.060 g, 0.36 mmol), and 10 mL of toluene.

  • Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The sealed tube is placed in an oil bath preheated to 70°C and stirred for 18 hours.

  • Isolation and Purification: The tube is cooled to room temperature, and the viscous solution is diluted with a small amount of toluene. The polymer is precipitated by pouring the solution into 200 mL of vigorously stirred methanol.

  • Drying: The polymer is collected by filtration and dried in a vacuum oven at 60°C until a constant weight is achieved.

Hypothetical Data Table:

EntryMonomer/Initiator RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
1100:170188525,0002.1
2200:170188848,0002.3
3100:160247528,0002.0

Characterization of the Polymer

The synthesized polymer, poly[1-(1-propanone)-cyclohexene], should be characterized using standard analytical techniques to determine its structure, molecular weight, and thermal properties.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure and the disappearance of the vinyl protons from the monomer.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Differential Scanning Calorimetry (DSC): DSC analysis will provide information on the glass transition temperature (Tg) of the polymer.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by determining its decomposition temperature.

Potential Applications

Polymers containing ketone functionalities often exhibit enhanced properties.[9][10] Poly[1-(1-propanone)-cyclohexene] could potentially be used in:

  • Adhesives and Coatings: The polar ketone group may improve adhesion to various substrates.

  • Functional Materials: The ketone group can serve as a handle for further chemical modification, allowing for the creation of more complex polymer architectures or the attachment of specific functional moieties.

  • Photodegradable Plastics: The presence of ketone groups in the polymer backbone or as side chains can promote photodegradation, which is a desirable property for certain applications to mitigate plastic pollution.[2]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Fractional Distillation

Problem: Poor separation of the desired product from impurities.

Possible Causes & Solutions:

CauseSolution
Insufficient column efficiency. Ensure the fractionating column is of adequate length and packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to provide enough theoretical plates for the separation.
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate within the column. A slow, steady distillation rate is crucial for good separation.
Fluctuating heat source. Use a stable heating source, such as a heating mantle with a controller or an oil bath, to maintain a constant temperature.
Poor insulation of the column. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Problem: Product is dark or discolored after distillation.

Possible Causes & Solutions:

CauseSolution
Thermal decomposition. The compound may be sensitive to high temperatures. Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Presence of acidic or basic impurities. Wash the crude product with a dilute solution of sodium bicarbonate (if acidic impurities are suspected) or dilute hydrochloric acid (if basic impurities are suspected), followed by a water wash and drying before distillation.
Oxidation. If the compound is air-sensitive, perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
Column Chromatography

Problem: Co-elution of the product with impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system. Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between the product and impurities. A common starting point for α,β-unsaturated ketones is a mixture of hexane and ethyl acetate.
Column overloading. Use an appropriate amount of crude material for the size of the column. As a general rule, the ratio of silica gel to crude product should be at least 30:1 (w/w).
Poor column packing. Ensure the column is packed uniformly without any air bubbles or channels to prevent uneven solvent flow.
Elution is too fast. Control the flow rate of the eluent to allow for proper partitioning of the compounds between the stationary and mobile phases.

Problem: Tailing of the product peak on the column.

Possible Causes & Solutions:

CauseSolution
Interaction of the ketone with acidic silica gel. Deactivate the silica gel by adding a small amount of a polar solvent like triethylamine (0.1-1%) to the eluent system.
Sample is too concentrated. Load the sample onto the column in a minimal amount of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-Propanone, 1-(1-cyclohexen-1-yl)- synthesized via Friedel-Crafts acylation?

A1: Common impurities may include unreacted starting materials such as cyclohexene and propionyl chloride or propionic anhydride. Side products from the Friedel-Crafts reaction can also be present, including polyacylated products or isomers formed by rearrangement of the cyclohexene double bond.

Q2: Which purification technique is most suitable for obtaining high-purity 1-Propanone, 1-(1-cyclohexen-1-yl)-?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Fractional distillation is effective for removing impurities with significantly different boiling points.

  • Column chromatography is highly effective for separating compounds with similar polarities and is often used to achieve high purity, especially for smaller scale preparations.

  • Preparative High-Performance Liquid Chromatography (HPLC) can provide the highest purity but is typically used for smaller quantities due to cost and scale limitations.

Q3: How can I determine the purity of my 1-Propanone, 1-(1-cyclohexen-1-yl)- sample?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common and effective method for quantifying purity.

  • High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the presence of impurities by showing extra peaks in the spectrum.

Q4: My purified product is a yellow oil. Is this normal?

A4: Pure α,β-unsaturated ketones are often pale yellow liquids. However, a darker yellow or brown color may indicate the presence of impurities or some degree of decomposition. If high purity is required, further purification or analysis to identify the colored impurity may be necessary.

Q5: Can I use recrystallization to purify 1-Propanone, 1-(1-cyclohexen-1-yl)-?

A5: Since 1-Propanone, 1-(1-cyclohexen-1-yl)- is a liquid at room temperature, direct recrystallization is not a suitable purification method. However, it may be possible to form a solid derivative of the ketone, recrystallize the derivative, and then regenerate the pure ketone. This is generally a more complex procedure than distillation or chromatography.

Data Presentation

Table 1: Comparison of Purification Techniques for 1-Propanone, 1-(1-cyclohexen-1-yl)-

TechniqueTypical PurityThroughputCostKey Considerations
Fractional Distillation 95-99%HighLowEffective for large quantities and impurities with different boiling points.
Column Chromatography >98%Low to MediumMediumGood for removing polar and non-polar impurities. Labor-intensive.
Preparative HPLC >99.5%LowHighBest for achieving very high purity on a small scale.

Experimental Protocols

Protocol 1: Fractional Distillation
  • Preparation: Ensure the crude 1-Propanone, 1-(1-cyclohexen-1-yl)- is dry. If necessary, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Distillation: Heat the flask gently. Collect the fraction that distills at the expected boiling point of 1-Propanone, 1-(1-cyclohexen-1-yl)-. The boiling point will depend on the pressure.

  • Analysis: Analyze the collected fractions by GC or NMR to determine their purity.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 9:1 mixture of hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude 1-Propanone, 1-(1-cyclohexen-1-yl)- Distillation Fractional Distillation Crude_Product->Distillation Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC GC_MS GC-MS Distillation->GC_MS HPLC HPLC Column_Chromatography->HPLC NMR NMR Prep_HPLC->NMR Pure_Product Pure Product GC_MS->Pure_Product HPLC->Pure_Product NMR->Pure_Product

Caption: General workflow for the purification and analysis of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Troubleshooting_Logic Start Purification Issue Identified Check_Technique Which Technique? Start->Check_Technique Distillation_Issue Distillation Problem Check_Technique->Distillation_Issue Distillation Chromatography_Issue Chromatography Problem Check_Technique->Chromatography_Issue Chromatography Poor_Separation_D Poor Separation? Distillation_Issue->Poor_Separation_D Discoloration Discoloration? Distillation_Issue->Discoloration Co_elution Co-elution? Chromatography_Issue->Co_elution Tailing Peak Tailing? Chromatography_Issue->Tailing Solution_D1 Adjust Rate/ Improve Column Poor_Separation_D->Solution_D1 Yes Solution_D2 Vacuum Distill/ Pre-wash Discoloration->Solution_D2 Yes Solution_C1 Optimize Solvent/ Check Loading Co_elution->Solution_C1 Yes Solution_C2 Deactivate Silica/ Dilute Sample Tailing->Solution_C2 Yes

Caption: A logical decision tree for troubleshooting common purification issues.

Technical Support Center: Synthesis of 1-(Cyclohexen-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield in the synthesis of 1-(cyclohexen-1-yl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(cyclohexen-1-yl)propan-1-one?

A1: The most prevalent method is the Friedel-Crafts acylation of cyclohexene with either propionyl chloride or propionic anhydride, catalyzed by a Lewis acid. This reaction introduces the propionyl group to the cyclohexene ring.

Q2: What are the typical yields for this synthesis?

A2: Reported yields can vary significantly based on the chosen reagents and reaction conditions. For instance, the acylation of cyclohexene with propionic anhydride using zinc chloride as a catalyst has been reported to yield 17% of 1-(cyclohexen-1-yl)propan-1-one.[1] Optimization of the reaction parameters is crucial for improving this outcome.

Q3: Which Lewis acids are suitable for this reaction?

A3: A variety of Lewis acids can be employed to catalyze the acylation of olefins. Common choices include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and copper(II) triflate (Cu(OTf)₂).[1][2] The selection of the catalyst can influence the reaction's efficiency and selectivity.

Q4: Can propionic anhydride be used instead of propionyl chloride?

A4: Yes, propionic anhydride is a viable alternative to propionyl chloride for the acylation of cyclohexene.[1] The choice between the two may depend on factors such as availability, cost, and reactivity under specific experimental conditions.

Q5: What are the potential side reactions that can lower the yield?

A5: Side reactions in the Friedel-Crafts acylation of cyclohexene can include polymerization of the cyclohexene, formation of constitutional isomers, and rearrangements. Careful control of reaction temperature and stoichiometry is essential to minimize these competing pathways.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Lewis acid may have decomposed due to moisture.Ensure the Lewis acid is anhydrous and handled under an inert atmosphere.
Low Reaction Temperature: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.Dichloromethane is often an effective solvent for Lewis acid-catalyzed acylations.[2]
Reagent Stoichiometry: Incorrect molar ratios of cyclohexene, acylating agent, and catalyst.Optimize the stoichiometry. Typically, a slight excess of the acylating agent and a stoichiometric or catalytic amount of the Lewis acid are used.
Formation of Multiple Products Isomerization: The double bond in the cyclohexene ring may migrate, leading to different isomers of the product.Employ milder reaction conditions (lower temperature, less reactive Lewis acid) to enhance regioselectivity.
Polymerization: Cyclohexene can polymerize in the presence of strong acids.Maintain a low reaction temperature and control the addition rate of the Lewis acid.
Difficulty in Product Purification Presence of Unreacted Starting Materials: Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC to ensure completion. Adjust reaction time or temperature as needed.
Formation of High-Boiling Byproducts: Tarry materials or polymers may have formed.Utilize column chromatography for purification. Select an appropriate solvent system to effectively separate the desired product from impurities.

Data Presentation

Table 1: Reported Yield for the Synthesis of 1-(Cyclohexen-1-yl)propan-1-one

Acylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
Propionic AnhydrideZinc ChlorideNot SpecifiedNot Specified17[1]

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Cyclohexene with Propionic Anhydride

This protocol is based on a reported procedure for the acylation of cyclohexene.[1]

Materials:

  • Cyclohexene

  • Propionic Anhydride

  • Anhydrous Zinc Chloride

  • Appropriate anhydrous solvent (e.g., dichloromethane)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride.

  • Add the anhydrous solvent, followed by the dropwise addition of propionic anhydride with stirring.

  • Cool the mixture in an ice bath.

  • Add cyclohexene dropwise to the stirred mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired reaction time (monitor by TLC or GC).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 1-(cyclohexen-1-yl)propan-1-one.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (Cyclohexene, Propionic Anhydride, Zinc Chloride, Solvent) setup_apparatus Set up Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_apparatus add_catalyst Add Zinc Chloride and Solvent setup_apparatus->add_catalyst add_anhydride Add Propionic Anhydride add_catalyst->add_anhydride cool_mixture Cool to 0-10 °C add_anhydride->cool_mixture add_cyclohexene Slowly Add Cyclohexene cool_mixture->add_cyclohexene react Stir at Room Temperature add_cyclohexene->react quench Quench with HCl/Ice react->quench extract Extract with Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry purify Purify by Distillation or Chromatography dry->purify product 1-(cyclohexen-1-yl)propan-1-one purify->product

Caption: Experimental workflow for the synthesis of 1-(cyclohexen-1-yl)propan-1-one.

troubleshooting_logic start Low/No Yield check_catalyst Is the Lewis Acid Anhydrous? start->check_catalyst check_temp Was the Reaction Temperature Optimized? check_catalyst->check_temp Yes inactive_catalyst Outcome: Inactive Catalyst check_catalyst->inactive_catalyst No check_solvent Is the Solvent Appropriate? check_temp->check_solvent Yes suboptimal_temp Outcome: Suboptimal Temperature check_temp->suboptimal_temp No check_stoichiometry Are the Reagent Ratios Correct? check_solvent->check_stoichiometry Yes wrong_solvent Outcome: Inappropriate Solvent check_solvent->wrong_solvent No incorrect_ratio Outcome: Incorrect Stoichiometry check_stoichiometry->incorrect_ratio No

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Side Reactions in the Acylation of Cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting side reactions in the acylation of cyclohexene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this important synthetic transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclohexene acylation reaction is producing a significant amount of a thick, sticky polymer instead of the desired ketone. What is causing this and how can I prevent it?

A1: Polymerization is a common side reaction in the Friedel-Crafts acylation of alkenes like cyclohexene, especially when using strong Lewis acids such as aluminum chloride (AlCl₃). The highly reactive carbocation intermediate formed during the reaction can initiate cationic polymerization of the cyclohexene starting material.

Troubleshooting Polymerization:

  • Choice of Lewis Acid: Strong Lewis acids like AlCl₃ are highly effective at activating the acylating agent but also readily promote the polymerization of alkenes.[1] Consider using a milder Lewis acid to decrease the rate of polymerization. A comparative study on the acylation of cyclohexene and 1-methylcyclohexene showed that zeolites can be effective catalysts, with the conversion depending on the specific zeolite structure and Si/Al ratio.[2]

  • Temperature Control: Friedel-Crafts reactions are often exothermic. Maintaining a low reaction temperature is crucial to minimize side reactions. The Darzens-Nenitzescu synthesis of ketones, which involves the acylation of cyclohexene, is typically carried out at low temperatures (e.g., -15°C) to control the reaction's exothermicity and reduce polymerization.[3]

  • Order of Addition: Adding the cyclohexene slowly to the pre-formed complex of the acylating agent and the Lewis acid can help to keep the instantaneous concentration of the alkene low, thus disfavoring polymerization.

  • Solvent: The choice of solvent can influence the reaction outcome. While non-polar solvents like carbon disulfide are sometimes used, their use should be carefully considered based on the specific reaction conditions.

Q2: I've isolated my product, but spectroscopic analysis suggests the presence of a chlorinated byproduct. What is this compound and how is it formed?

A2: A common byproduct in the acylation of cyclohexene with an acyl chloride and a Lewis acid is the corresponding β-chloro ketone, such as 1-acetyl-2-chlorocyclohexane. This occurs through the addition of the acyl group and a chloride ion across the double bond.

Mechanism of β-Chloro Ketone Formation:

The acylium ion, generated from the reaction of the acyl chloride with the Lewis acid, acts as an electrophile and attacks the cyclohexene double bond. This forms a carbocation intermediate. Instead of eliminating a proton to form the unsaturated ketone, this carbocation can be trapped by a chloride ion from the Lewis acid complex (e.g., AlCl₄⁻), leading to the formation of the chlorinated byproduct. This side reaction is more likely to occur at lower temperatures where the elimination pathway is slower.[4]

Troubleshooting β-Chloro Ketone Formation:

  • Reaction Temperature: Increasing the reaction temperature can favor the elimination of a proton to form the desired α,β-unsaturated ketone over the addition of chloride. However, this must be balanced with the increased risk of polymerization at higher temperatures.

  • Work-up Procedure: In some cases, the β-chloro ketone can be converted to the desired unsaturated ketone during the work-up by treatment with a base to promote elimination.

Q3: My final product seems to be a mixture of isomers. What could be causing this and how can I improve the selectivity?

A3: Isomerization of the desired acylcyclohexene product can occur under the acidic conditions of the reaction. The initially formed kinetic product may rearrange to a more thermodynamically stable isomer. For example, 1-acetylcyclohexene can isomerize to the conjugated isomer, 3-acetylcyclohexene, or other positional isomers.

Troubleshooting Isomerization:

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote isomerization. Optimizing these parameters to achieve complete conversion of the starting material without allowing significant time for product isomerization is key.

  • Catalyst Choice: The acidity of the catalyst can influence the extent of isomerization. Milder Lewis acids or heterogeneous catalysts like zeolites may offer better control over isomerization.[2]

  • Work-up: Prompt and careful work-up to remove the acid catalyst is essential to prevent further isomerization of the isolated product.

Q4: I am observing the formation of diacylated products. How can I avoid this?

A4: While Friedel-Crafts acylation of aromatic compounds is generally self-limiting due to the deactivating effect of the acyl group, the acylation of alkenes can sometimes lead to diacylation, especially if the initial product can react further.[5]

Troubleshooting Diacylation:

  • Stoichiometry: Using a stoichiometric excess of cyclohexene relative to the acylating agent can help to minimize diacylation by increasing the probability that the acylating agent will react with the starting material rather than the acylated product.

  • Reaction Conditions: Carefully controlling the reaction time and temperature can also help to limit the extent of subsequent reactions.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1-Acetylcyclohexene via the Darzens-Nenitzescu Reaction

This protocol is adapted from established procedures for the acylation of alkenes and aims to minimize common side reactions.[6]

Materials:

  • Cyclohexene

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Carbon disulfide (or another suitable inert solvent)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Ice-salt bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, suspend anhydrous aluminum chloride in the chosen inert solvent.

  • Cool the suspension to -15°C using an ice-salt bath.

  • Slowly add acetyl chloride to the cooled suspension with vigorous stirring to form the acylium ion complex.

  • Once the complex is formed, add cyclohexene dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at -15°C.

  • After the addition is complete, allow the reaction to stir at -15°C for an additional hour.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with a 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation.

  • Purify the crude product by vacuum distillation to obtain 1-acetylcyclohexene.

Data Presentation

The yield of the desired acylated product versus side products is highly dependent on the reaction conditions. The following table summarizes general trends observed when varying key parameters.

ParameterConditionExpected Outcome on Main Product YieldCommon Side Reactions Favored
Temperature Low (-15°C to 0°C)HigherFormation of β-chloro ketone
High (> room temp)LowerPolymerization, Isomerization
Lewis Acid Strong (e.g., AlCl₃)Potentially higher conversionPolymerization
Mild (e.g., ZnCl₂, Zeolites)Potentially lower conversionFewer side reactions
Acylating Agent Acyl ChlorideMore reactiveMore side reactions if not controlled
Acid AnhydrideLess reactiveFewer side reactions
Stoichiometry Excess CyclohexeneHigher-
Excess Acylating AgentLowerDiacylation, Polymerization

Visualizations

Below are diagrams illustrating key concepts related to the acylation of cyclohexene.

Reaction_Pathway Cyclohexene Cyclohexene Carbocation Carbocation Intermediate Cyclohexene->Carbocation Electrophilic Attack by Acylium Ion Acyl_Chloride Acyl Chloride + Lewis Acid Acylium_Ion Acylium Ion Complex Acyl_Chloride->Acylium_Ion Activation Desired_Product Acylcyclohexene (Desired Product) Carbocation->Desired_Product Proton Elimination Polymer Polymer (Side Product) Carbocation->Polymer Reaction with Cyclohexene Chloro_Ketone β-Chloro Ketone (Side Product) Carbocation->Chloro_Ketone Chloride Addition

Caption: Main reaction pathway and major side reactions in the acylation of cyclohexene.

Troubleshooting_Logic Start Low Yield of Acylcyclohexene Check_Polymer Check for Polymer Formation Start->Check_Polymer Polymer_Yes Polymer Present Check_Polymer->Polymer_Yes Yes Polymer_No No Significant Polymer Check_Polymer->Polymer_No No Check_Byproducts Analyze for Side Products (e.g., by GC-MS, NMR) Byproduct_Chloro β-Chloro Ketone Detected Check_Byproducts->Byproduct_Chloro β-Chloro Ketone Byproduct_Isomer Isomers Detected Check_Byproducts->Byproduct_Isomer Isomers Action_Temp Decrease Reaction Temperature Polymer_Yes->Action_Temp Action_Lewis_Acid Use Milder Lewis Acid Polymer_Yes->Action_Lewis_Acid Action_Addition Slow Addition of Cyclohexene Polymer_Yes->Action_Addition Polymer_No->Check_Byproducts Action_Temp_Up Slightly Increase Temperature / Base Wash Byproduct_Chloro->Action_Temp_Up Action_Time_Temp Optimize Reaction Time and Temperature Byproduct_Isomer->Action_Time_Temp

Caption: A troubleshooting workflow for addressing low yields in cyclohexene acylation.

References

Stability and degradation of 1-cyclohexen-1-yl ethyl ketone under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Cyclohexen-1-yl Ethyl Ketone

Welcome to the technical support center for 1-cyclohexen-1-yl ethyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under acidic conditions. Here you will find troubleshooting advice, frequently asked questions, experimental protocols, and data to support your work.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving 1-cyclohexen-1-yl ethyl ketone in acidic environments.

Issue / Observation Potential Cause Recommended Action
Low or No Yield of Expected Product Degradation of Starting Material: 1-cyclohexen-1-yl ethyl ketone, as an α,β-unsaturated ketone, can be susceptible to degradation under acidic conditions, especially with heat.[1][2]1. Monitor Reaction: Use TLC or LC-MS to monitor the consumption of the starting material and the appearance of byproducts.[3] 2. Test Stability: Before running the full reaction, test the stability of your starting material under the planned acidic conditions in a small-scale experiment.[4] 3. Modify Conditions: Consider using milder acidic conditions (e.g., weaker acid, lower temperature) if degradation is observed.
Appearance of Unexpected Peaks in HPLC/GC-MS Acid-Catalyzed Degradation: The acidic medium may be catalyzing hydration of the double bond, isomerization, or other rearrangement reactions.[1][5]1. Characterize Byproducts: Attempt to isolate and characterize the unknown peaks using techniques like MS/MS and NMR. 2. Consult Degradation Pathways: Refer to the potential degradation pathway diagram below. Common degradants for enones include β-hydroxy ketones resulting from Michael addition of water.
Inconsistent Reaction Results Purity of Starting Material: Impurities in the 1-cyclohexen-1-yl ethyl ketone or reagents can interfere with the reaction.[3] Atmospheric Conditions: Exposure to air and water can affect stability, especially over long reaction times.[4]1. Verify Purity: Confirm the purity of your starting material and all reagents before use. 2. Inert Atmosphere: If the reaction is sensitive, consider running it under an inert atmosphere (e.g., Nitrogen or Argon).[3]
TLC Analysis Shows Streaking or Multiple Spots Product Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of the enone or products during chromatography.1. Neutralize Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent). 2. Alternative Chromatography: Consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-cyclohexen-1-yl ethyl ketone under acidic conditions?

A1: As an α,β-unsaturated ketone (enone), 1-cyclohexen-1-yl ethyl ketone is susceptible to degradation in acidic conditions. The conjugated system is prone to reactions like Michael addition (1,4-addition) of water or other nucleophiles present, which can lead to the formation of β-hydroxy ketones or other adducts.[6][7] The stability is highly dependent on the specific acid, its concentration, the temperature, and the solvent used.

Q2: What are the likely degradation products of 1-cyclohexen-1-yl ethyl ketone in an acidic aqueous solution?

A2: Under acidic conditions, the primary degradation pathway is often the acid-catalyzed hydration of the carbon-carbon double bond. This would lead to the formation of 3-hydroxy-1-(1-hydroxycyclohexyl)ethan-1-one. Depending on the strength of the acid and temperature, further reactions like a retro-Aldol condensation could occur.[1]

Q3: How can I monitor the degradation of 1-cyclohexen-1-yl ethyl ketone during my experiment?

A3: The most common methods are High-Performance Liquid Chromatography (HPLC) with a UV detector (as the conjugated system is chromophoric) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can be used to quantify the remaining amount of the starting material and identify degradation products over time. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.[3]

Q4: What storage conditions are recommended for 1-cyclohexen-1-yl ethyl ketone?

A4: To ensure long-term stability, 1-cyclohexen-1-yl ethyl ketone should be stored in a cool, dark place in a tightly sealed container to protect it from light and moisture. For prolonged storage, refrigeration under an inert atmosphere is recommended.

Potential Degradation Products and Analytical Signatures

The following table summarizes potential degradation products of 1-cyclohexen-1-yl ethyl ketone under acidic conditions and key analytical data that can aid in their identification.

Potential Degradant Structure Molecular Weight ( g/mol ) Expected Analytical Signature (MS)
1-Cyclohexen-1-yl ethyl ketone (Parent)
alt text
138.21M+ = 138
3-(1-Hydroxycyclohexyl)pentan-3-one (Hydration Product)(Structure not available)156.24M+ = 156; Loss of H₂O (M-18) = 138
Cyclohexanone (Retro-Aldol Product)
alt text
98.14M+ = 98
Propionaldehyde (Retro-Aldol Product)
alt text
58.08M+ = 58

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for assessing the stability of 1-cyclohexen-1-yl ethyl ketone in an acidic solution.

  • Preparation of Stock Solution: Prepare a stock solution of 1-cyclohexen-1-yl ethyl ketone (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Preparation of Acidic Solution: Prepare the acidic stress solution (e.g., 0.1 M HCl in water).

  • Stress Condition:

    • In a sealed vial, add a known volume of the stock solution to the acidic solution to achieve the desired final concentration.

    • Maintain the vial at a constant temperature (e.g., 60 °C) in a water bath or oven.

  • Time Points: Withdraw aliquots from the vial at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching and Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.

    • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

Visualizations

Diagram 1: Potential Acid-Catalyzed Degradation Pathway

DegradationPathway Parent 1-Cyclohexen-1-yl ethyl ketone Protonation Protonation of Carbonyl Oxygen Parent->Protonation + H+ Resonance Resonance-Stabilized Carbocation Protonation->Resonance Hydration Nucleophilic Attack by Water (1,4-Addition) Resonance->Hydration + H2O Enol Enol Intermediate Hydration->Enol - H+ Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Product β-Hydroxy Ketone (Degradation Product) Tautomerization->Product RetroAldol Retro-Aldol Condensation Product->RetroAldol Heat, Strong Acid Products_RA Cyclohexanone + Propionaldehyde RetroAldol->Products_RA

Caption: Proposed mechanism for the acid-catalyzed degradation of 1-cyclohexen-1-yl ethyl ketone.

Diagram 2: Troubleshooting Workflow for Unexpected Results

TroubleshootingWorkflow Start Unexpected Result (e.g., Low Yield, Byproducts) CheckPurity Verify Purity of Starting Material & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Conc., Time) Start->CheckConditions StabilityTest Perform Forced Degradation Study CheckPurity->StabilityTest Purity OK CheckConditions->StabilityTest Conditions as Planned StabilityTest->CheckConditions No Degradation AnalyzeByproducts Characterize Byproducts (LC-MS, NMR) StabilityTest->AnalyzeByproducts Degradation Observed ModifyConditions Modify Conditions: Milder Acid / Lower Temp AnalyzeByproducts->ModifyConditions Optimize Re-run and Optimize Reaction ModifyConditions->Optimize

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Optimizing Conjugate Additions to 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for conjugate additions to 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugate addition to 1-Propanone, 1-(1-cyclohexen-1-yl)-, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired conjugate addition product. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield in a conjugate addition reaction can stem from several factors, ranging from reagent deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. The α,β-unsaturated ketone, the nucleophile, and the catalyst should be of high purity. Organometallic reagents, in particular, are sensitive to air and moisture.

  • Catalyst Inactivity: The chosen catalyst may be inappropriate for the specific transformation or may have deactivated.

    • Base Catalysis: If using a base, its strength is crucial. For stabilized nucleophiles like malonates, a weaker base may be sufficient. For less acidic pronucleophiles, a stronger base might be necessary. Ensure the base is not being quenched by acidic impurities in the reaction mixture.

    • Metal Catalysis: For copper-catalyzed reactions, the active Cu(I) species can be sensitive to oxidation. Ensure anaerobic conditions. The choice of ligand is also critical for catalyst activity and selectivity.

  • Reaction Conditions:

    • Temperature: While many conjugate additions proceed at room temperature, some systems require heating to overcome the activation energy. Conversely, for highly reactive nucleophiles, low temperatures (e.g., -78 °C) may be necessary to prevent side reactions.[1]

    • Solvent: The solvent can significantly influence the reaction rate and outcome. Aprotic solvents are generally preferred to avoid protonation of the nucleophile or intermediates.[2] The polarity of the solvent can also play a role in catalyst and reagent solubility and reactivity.

  • Equilibrium: The conjugate addition may be a reversible process. Driving the equilibrium towards the product can be achieved by removing a byproduct or using an excess of one of the reagents.

Troubleshooting Workflow for Low Yield

Caption: A stepwise approach to troubleshooting low product yield.

Issue 2: Formation of 1,2-Addition Product Instead of the Desired 1,4-Conjugate Adduct

Question: My reaction is yielding the 1,2-addition product (attack at the carbonyl carbon) instead of the desired 1,4-conjugate adduct. How can I favor the 1,4-addition pathway?

Answer: The competition between 1,2- and 1,4-addition is a common challenge in reactions with α,β-unsaturated carbonyl compounds. The outcome is primarily governed by the nature of the nucleophile and the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

  • Nucleophile Choice (Hard vs. Soft Nucleophiles):

    • Hard nucleophiles , which are typically highly charged and non-polarizable (e.g., Grignard reagents, organolithium reagents), tend to favor the faster, irreversible 1,2-addition (kinetic control).[3][4]

    • Soft nucleophiles , which are more polarizable (e.g., organocuprates, enamines, thiolates, and stabilized enolates like malonates), preferentially undergo the thermodynamically more stable 1,4-addition.[3][5] To promote 1,4-addition with a hard nucleophile like a Grignard reagent, it is common to transmetalate to a softer organocuprate species in situ by adding a catalytic amount of a copper(I) salt.[6]

  • Reaction Conditions:

    • Temperature: Lower temperatures often favor the kinetically controlled 1,2-addition product.[7] Conversely, higher temperatures can allow for the reversible 1,2-addition to equilibrate to the more stable 1,4-addition product, especially with weaker nucleophiles.[7]

    • Lewis Acids: The addition of a Lewis acid can influence the regioselectivity. Lewis acids can coordinate to the carbonyl oxygen, potentially increasing the electrophilicity of both the carbonyl carbon and the β-carbon. The effect can be complex and substrate-dependent, but in some cases, it can be used to enhance 1,4-addition.[8][9]

Logical Diagram for Promoting 1,4-Addition

Promote14Addition start Undesired 1,2-Addition Product nucleophile Modify Nucleophile start->nucleophile conditions Adjust Reaction Conditions start->conditions soft_nu Use 'Soft' Nucleophile (e.g., Organocuprate, Malonate) nucleophile->soft_nu hard_to_soft Convert 'Hard' to 'Soft' Nucleophile (e.g., Add Cu(I) to Grignard) nucleophile->hard_to_soft temperature Increase Temperature (for reversible nucleophiles) conditions->temperature lewis_acid Add Lewis Acid Catalyst conditions->lewis_acid product Desired 1,4-Conjugate Adduct soft_nu->product hard_to_soft->product temperature->product lewis_acid->product

Caption: Strategies to favor 1,4-conjugate addition over 1,2-addition.

Issue 3: Poor Diastereo- or Enantioselectivity

Question: I am obtaining my product as a mixture of diastereomers or enantiomers. How can I improve the stereoselectivity of the reaction?

Answer: Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries and careful optimization of reaction conditions.

  • Catalyst Selection:

    • Organocatalysis: Chiral amines or thioureas can be effective for promoting enantioselective conjugate additions.[10]

    • Metal Catalysis: Chiral ligands, often phosphines or N-heterocyclic carbenes, in combination with metals like copper, can provide high levels of enantioselectivity.[1][11] The choice of ligand is crucial and may require screening.

  • Solvent Effects: The solvent can influence the transition state geometry and therefore the stereochemical outcome. Screening a range of solvents with varying polarities and coordinating abilities is recommended.[12]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Additives: In some cases, additives can improve stereoselectivity by interacting with the catalyst, substrate, or nucleophile.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose nucleophiles for conjugate addition to 1-Propanone, 1-(1-cyclohexen-1-yl)-?

A1: For reliable 1,4-addition, "soft" nucleophiles are recommended. These include:

  • Organocuprates (Gilman reagents): These are excellent for introducing alkyl or aryl groups via 1,4-addition.[3]

  • Stabilized Enolates: Derivatives of malonic esters, β-ketoesters, and cyanoacetates are classic Michael donors that react under basic conditions.[5]

  • Thiols and Amines: These heteroatomic nucleophiles readily undergo conjugate addition.

Q2: Which solvents are typically recommended for these reactions?

A2: Aprotic solvents are generally preferred to avoid undesired protonation events.[2] Common choices include:

  • Ethers: Tetrahydrofuran (THF), diethyl ether, or 2-methyltetrahydrofuran (2-MeTHF) are frequently used, especially for organometallic reactions.[13]

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform can be suitable for certain catalytic systems.

  • Aprotic Polar Solvents: Acetonitrile (MeCN) or dimethylformamide (DMF) can also be employed, though their coordinating ability may influence catalyst performance.

Q3: How can I purify the final product?

A3: Purification is typically achieved through standard laboratory techniques:

  • Column Chromatography: Silica gel chromatography is the most common method for separating the conjugate adduct from unreacted starting materials and byproducts.[14]

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.[7]

  • Bisulfite Extraction: For ketone products that are sterically unhindered, a bisulfite extraction can be used to separate them from non-carbonyl impurities. The ketone can then be regenerated by basification.[15]

Data Presentation

Table 1: Enantioselective Conjugate Addition of Diethylzinc to Cyclohexenone with Different Catalysts

EntryCatalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)ee (%)
1Cu(OTf)₂ (5)(S)-Tol-BINAP (5.5)Toluene129598
2Cu(OTf)₂ (2)Phosphoramidite L1 (2.2)Toluene1>9896
3CuCl (1)NHC-based Ligand (1.1)THF19597.5

Data synthesized from various sources on conjugate additions to cyclic enones.

Table 2: Effect of Solvent on the Michael Addition of Diethyl Malonate to Chalcone

EntryCatalystSolventTime (h)Yield (%)
1L-proline (20 mol%)Dichloromethane2475
2L-proline (20 mol%)Acetonitrile2482
3L-proline (20 mol%)Ethanol1291
4L-proline (20 mol%)Toluene2468

Data generalized from studies on Michael additions.

Experimental Protocols

Protocol 1: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This protocol is a general procedure adapted for the reaction of an alkyl Grignard reagent with 1-Propanone, 1-(1-cyclohexen-1-yl)-.

  • Catalyst Preparation: In a flame-dried, argon-purged flask, add copper(I) iodide (CuI, 0.05 mmol) and a suitable chiral phosphine ligand (e.g., (R)-BINAP, 0.055 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.

  • Reaction Cooldown: Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 mmol, 1.0 M in THF) dropwise to the catalyst suspension. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 1-Propanone, 1-(1-cyclohexen-1-yl)- (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Organocatalyzed Michael Addition of Diethyl Malonate

This protocol outlines a general procedure for the addition of diethyl malonate to 1-Propanone, 1-(1-cyclohexen-1-yl)- using a chiral organocatalyst.

  • Reaction Setup: To a vial, add the chiral organocatalyst (e.g., a thiourea-based catalyst, 0.1 mmol), 1-Propanone, 1-(1-cyclohexen-1-yl)- (1.0 mmol), and the solvent (e.g., toluene, 2 mL).

  • Nucleophile Addition: Add diethyl malonate (1.5 mmol).

  • Base Addition: If required by the catalyst, add a weak base (e.g., triethylamine, 0.1 mmol).

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography.

References

Technical Support Center: Synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on impurity resolution and yield optimization.

Problem 1: Low Yield of the Desired Product

Symptom Potential Cause Recommended Solution
Low conversion of starting materials.Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrated.Use freshly opened, anhydrous aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Insufficient Catalyst: The reaction may require a stoichiometric amount of the Lewis acid.The ketone product can form a complex with the Lewis acid, rendering it inactive.[1] Ensure at least a 1:1 molar ratio of Lewis acid to the acylating agent. An excess of the catalyst may be beneficial.
Low Reaction Temperature: The activation energy for the reaction may not be reached.While low temperatures are often used to control side reactions, the reaction may require gentle heating. Monitor the reaction by TLC or GC to find the optimal temperature.
Poor Quality Reagents: Cyclohexene or propionyl chloride may contain impurities.Purify the cyclohexene by distillation. Use freshly distilled propionyl chloride.
Formation of a complex mixture of products.Reaction Temperature Too High: High temperatures can promote side reactions and polymerization.Maintain a low reaction temperature, typically between 0 and 5 °C, especially during the addition of the acylating agent.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side product formation.Carefully control the stoichiometry of cyclohexene, propionyl chloride, and the Lewis acid.

Problem 2: Presence of Significant Impurities

Impurity Identification (Expected Analytical Data) Potential Cause Resolution Strategy
Regioisomers of Propanoyl Cyclohexene GC-MS: Different retention times from the main product. NMR: Distinct sets of peaks for the olefinic and allylic protons.Isomerization of the double bond in cyclohexene under acidic conditions.Maintain low reaction temperatures. The choice of Lewis acid can also influence regioselectivity.
Di-acylated Products GC-MS: Higher molecular weight peaks. NMR: Integration of aromatic/olefinic protons to acyl protons will be lower than expected for the mono-acylated product.The mono-acylated product can undergo a second acylation, although this is less common than in Friedel-Crafts alkylation.Use a slight excess of cyclohexene relative to the propionyl chloride. The acyl group is deactivating, which reduces the likelihood of a second acylation.[1]
Chlorinated Intermediates (e.g., 2-chlorocyclohexyl propanone)GC-MS: Presence of chlorine isotope pattern in the mass spectrum.Incomplete elimination of HCl from the initial addition product.Ensure the reaction goes to completion. A basic workup can help to promote the elimination reaction.
Polymerization Products High molecular weight, broad signals in NMR, and a baseline hump in the GC chromatogram.Strong Lewis acids can initiate the polymerization of cyclohexene.Use a less reactive Lewis acid or lower the reaction temperature. Adding the Lewis acid slowly to the cyclohexene before the acylating agent can sometimes mitigate this.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)-?

A1: The most common and direct method is the Friedel-Crafts acylation of cyclohexene with propionyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] This reaction falls under the broader category of electrophilic additions to alkenes. A related named reaction is the Darzens-Nenitzescu synthesis of ketones, which involves the acylation of alkenes.

Q2: Why is my reaction mixture turning dark and viscous?

A2: A dark and viscous reaction mixture is often an indication of polymerization of the starting alkene (cyclohexene). This is a common side reaction in the presence of strong Lewis acids. To mitigate this, ensure that the reaction temperature is kept low (ideally 0 °C or below) and that the reagents are of high purity. Slow, controlled addition of the reagents can also help to minimize polymerization.

Q3: How can I effectively remove the aluminum chloride catalyst during the workup?

A3: The aluminum chloride catalyst is typically quenched by slowly and carefully adding the reaction mixture to ice-cold water or a dilute acid solution (e.g., HCl). This will hydrolyze the aluminum chloride to aluminum hydroxide, which is a gelatinous precipitate. The product can then be extracted into an organic solvent. It is crucial to perform this quenching step slowly and with vigorous stirring in a well-ventilated fume hood, as the reaction is highly exothermic and releases HCl gas.

Q4: What are the expected spectroscopic data for the pure 1-Propanone, 1-(1-cyclohexen-1-yl)-?

A4: The expected analytical data for the target compound are as follows:

Analytical Technique Expected Data
¹H NMR Signals for the ethyl group (triplet and quartet), a singlet or multiplet for the vinylic proton, and multiplets for the allylic and other cyclohexene ring protons.
¹³C NMR A peak for the carbonyl carbon (around 200 ppm), peaks for the double bond carbons, and peaks for the carbons of the ethyl group and the cyclohexene ring.
GC-MS A molecular ion peak corresponding to the molecular weight of the product (138.21 g/mol ).[3]
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone (around 1670-1690 cm⁻¹) and a band for the C=C stretch of the alkene.

Q5: Can I use other Lewis acids besides aluminum chloride?

A5: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[4] The reactivity and selectivity of the reaction may vary depending on the Lewis acid used. Aluminum chloride is often the most reactive, but can also lead to more side products. Weaker Lewis acids may require higher reaction temperatures or longer reaction times but can sometimes provide a cleaner reaction profile.

III. Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Cyclohexene

This protocol is a general representation and may require optimization.

Materials:

  • Cyclohexene (freshly distilled)

  • Propionyl chloride (freshly distilled)

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane (or another suitable solvent like carbon disulfide)

  • Ice

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of cyclohexene in anhydrous dichloromethane to the flask with stirring.

  • Add propionyl chloride dropwise to the stirred suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

IV. Visualizations

experimental_workflow reagents Reagents: - Cyclohexene - Propionyl Chloride - AlCl3 - Solvent reaction Friedel-Crafts Acylation (0 °C) reagents->reaction quench Quenching (Ice/HCl) reaction->quench extraction Workup & Extraction quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product 1-Propanone, 1-(1-cyclohexen-1-yl)- purification->product

Caption: Experimental workflow for the synthesis of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

troubleshooting_logic start Low Yield or High Impurity check_catalyst Check Catalyst Activity (Anhydrous?) start->check_catalyst check_temp Check Reaction Temperature start->check_temp check_reagents Check Reagent Purity start->check_reagents check_stoichiometry Check Stoichiometry start->check_stoichiometry solution1 Use Anhydrous Catalyst check_catalyst->solution1 solution2 Optimize Temperature check_temp->solution2 solution3 Purify Reagents check_reagents->solution3 solution4 Adjust Reactant Ratios check_stoichiometry->solution4

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Storage and Handling of 1-(cyclohexen-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of polymerization of 1-(cyclohexen-1-yl)propan-1-one during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of 1-(cyclohexen-1-yl)propan-1-one.

Question: My previously clear, liquid 1-(cyclohexen-1-yl)propan-1-one has become viscous or contains solid particles. What is happening and what should I do?

Answer: This is a strong indication that polymerization has occurred. The increase in viscosity is due to the formation of oligomers and polymers.[1] The presence of solid particles means that a significant amount of polymer has formed.

  • Immediate Action:

    • Isolate the container: Move the container to a designated area for hazardous materials, away from heat, light, and other chemicals.

    • Do not attempt to heat the container: Heating can accelerate the polymerization reaction, potentially leading to a dangerous runaway reaction.[2][3]

    • Ventilate the area: Ensure the storage area is well-ventilated.

    • Consult your institution's safety protocols: Follow your organization's procedures for the disposal of hazardous chemical waste.

  • Future Prevention:

    • Ensure the monomer is properly inhibited.

    • Store the monomer under the recommended conditions (see FAQs below).

    • Monitor the monomer regularly for any changes in appearance or viscosity.

Question: I have noticed a yellow discoloration in my 1-(cyclohexen-1-yl)propan-1-one, which was initially colorless. Should I be concerned?

Answer: A change in color can be an early indicator of chemical instability, which may precede polymerization. It could be caused by the formation of degradation products or the consumption of the inhibitor.

  • Recommended Actions:

    • Test for the presence of polymers: Use analytical methods like Gel Permeation Chromatography (GPC) or measure the viscosity to check for the formation of oligomers.

    • Check inhibitor concentration: The inhibitor may have been depleted. Use a technique like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the inhibitor.

    • If the inhibitor concentration is low and no polymer is detected, consider adding more inhibitor. However, this should be done with caution and with a thorough understanding of the required concentration.

    • If signs of polymerization are present, the product should be disposed of according to safety guidelines.

Question: I need to store 1-(cyclohexen-1-yl)propan-1-one for an extended period. What are the best practices to ensure its stability?

Answer: Long-term stability relies on a combination of proper inhibition and optimal storage conditions.

  • Inhibition: Ensure the monomer contains an effective polymerization inhibitor at the correct concentration.

  • Storage Conditions:

    • Temperature: Store at low temperatures, typically 2-8°C, to minimize the rate of potential polymerization.[4]

    • Light: Store in an amber or opaque container to protect it from light, which can initiate polymerization.

    • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can deplete some inhibitors. However, be aware that phenolic inhibitors like hydroquinone require oxygen to function effectively.[5]

  • Monitoring:

    • Regularly inspect the material for any changes in color or viscosity.

    • Periodically check the inhibitor concentration, especially if the storage container has been opened multiple times.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in 1-(cyclohexen-1-yl)propan-1-one?

A1: As an α,β-unsaturated ketone, 1-(cyclohexen-1-yl)propan-1-one is susceptible to free-radical polymerization.[6][7] This process can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities like peroxides.[2][6]

Q2: What are the most effective inhibitors for preventing the polymerization of 1-(cyclohexen-1-yl)propan-1-one?

A2: Several types of inhibitors are effective for α,β-unsaturated ketones. The choice depends on the required storage duration and the conditions of use. Common inhibitors include:

  • Hydroquinone (HQ): A widely used inhibitor that is effective in the presence of oxygen.[8]

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that acts as a free-radical scavenger.[9]

  • Phenothiazine (PTZ): A highly effective inhibitor, often used for in-process stabilization.[10][11]

Q3: What are the recommended concentrations for these inhibitors?

A3: The optimal inhibitor concentration can vary depending on the purity of the monomer and the desired shelf life. The following table provides general guidelines:

InhibitorTypical Concentration Range (ppm)Notes
Hydroquinone (HQ)100 - 1000Requires the presence of oxygen to be effective.
Butylated Hydroxytoluene (BHT)100 - 500A common and effective free-radical scavenger.[12]
Phenothiazine (PTZ)50 - 200Very effective, but can impart a slight color to the monomer.[13]

Q4: How does a polymerization inhibitor work?

A4: Polymerization inhibitors are radical scavengers. They react with and neutralize the free radicals that initiate the polymerization chain reaction, thus preventing the monomer molecules from linking together.

Experimental Protocols

Protocol 1: Determination of Inhibitor Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying the concentration of common phenolic inhibitors.

  • Objective: To determine the concentration of an inhibitor (e.g., HQ or BHT) in 1-(cyclohexen-1-yl)propan-1-one.

  • Materials:

    • 1-(cyclohexen-1-yl)propan-1-one sample

    • Inhibitor standard (e.g., HQ or BHT)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Volumetric flasks

    • Syringe filters (0.45 µm)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the inhibitor standard in acetonitrile. Create a series of calibration standards by serial dilution of the stock solution.

    • Sample Preparation: Accurately weigh a known amount of the 1-(cyclohexen-1-yl)propan-1-one sample and dissolve it in a known volume of acetonitrile. Filter the solution through a 0.45 µm syringe filter.

    • HPLC Analysis:

      • Set the UV detector to the wavelength of maximum absorbance for the inhibitor (e.g., ~280 nm for BHT, ~290 nm for HQ).

      • Use a mobile phase gradient of water and acetonitrile suitable for separating the inhibitor from the monomer.

      • Inject the calibration standards and the sample solution.

    • Data Analysis:

      • Construct a calibration curve by plotting the peak area of the inhibitor against its concentration for the standards.

      • Determine the concentration of the inhibitor in the sample by comparing its peak area to the calibration curve.[14]

Protocol 2: Detection of Oligomers by Gel Permeation Chromatography (GPC)

This protocol is used to detect the presence of soluble polymers, indicating the onset of polymerization.

  • Objective: To detect the presence of oligomers or polymers in a sample of 1-(cyclohexen-1-yl)propan-1-one.

  • Materials:

    • 1-(cyclohexen-1-yl)propan-1-one sample

    • HPLC-grade tetrahydrofuran (THF)

    • Polystyrene standards of known molecular weights

    • Syringe filters (0.45 µm)

  • Instrumentation:

    • GPC system with a refractive index (RI) detector

    • GPC columns suitable for separating low molecular weight polymers

  • Procedure:

    • Standard Preparation: Prepare solutions of polystyrene standards in THF.

    • Sample Preparation: Dissolve a known amount of the 1-(cyclohexen-1-yl)propan-1-one sample in THF. Filter the solution through a 0.45 µm syringe filter.

    • GPC Analysis:

      • Use THF as the mobile phase.

      • Inject the polystyrene standards to create a calibration curve of elution time versus molecular weight.

      • Inject the sample solution.

    • Data Analysis:

      • Analyze the chromatogram of the sample. The presence of peaks at earlier elution times than the monomer peak indicates the presence of higher molecular weight species (oligomers/polymers).[8][15]

Visualizations

Polymerization_Inhibition cluster_initiation Polymerization Initiation cluster_propagation Chain Propagation cluster_inhibition Inhibition Initiator Initiator (Heat, Light, Peroxide) Radical Free Radical (R•) Initiator->Radical Generates Monomer1 Monomer Radical->Monomer1 Attacks GrowingChain Growing Polymer Chain (M-R•) Monomer1->GrowingChain Forms Monomer2 Monomer GrowingChain->Monomer2 Reacts with Monomer2->GrowingChain Adds to chain Inhibitor Inhibitor (e.g., HQ, BHT) Inhibitor->Radical_Inhib Scavenges InactiveSpecies Stable, Inactive Species Radical_Inhib->InactiveSpecies Forms

Caption: Free-radical polymerization and inhibition mechanism.

Troubleshooting_Workflow Observe Observe Change in Monomer (Viscosity, Color, Solids) Isolate Isolate Container Follow Safety Protocols Observe->Isolate Analyze Analyze Sample Isolate->Analyze CheckInhibitor Measure Inhibitor Concentration (HPLC) Analyze->CheckInhibitor CheckPolymer Detect Polymer Formation (GPC/Viscosity) Analyze->CheckPolymer LowInhibitor Inhibitor Concentration Low? CheckInhibitor->LowInhibitor PolymerDetected Polymer Detected? CheckPolymer->PolymerDetected AddInhibitor Consider Adding Inhibitor (Use with Caution) LowInhibitor->AddInhibitor Yes ContinueStorage Continue Storage with Monitoring LowInhibitor->ContinueStorage No PolymerDetected->LowInhibitor No Dispose Dispose of Material According to Guidelines PolymerDetected->Dispose Yes AddInhibitor->ContinueStorage

Caption: Troubleshooting workflow for stored 1-(cyclohexen-1-yl)propan-1-one.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Cyclohexen-1-yl Ethyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-cyclohexen-1-yl ethyl ketone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction outcomes. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 1-cyclohexen-1-yl ethyl ketone?

A1: The most common method for synthesizing 1-cyclohexen-1-yl ethyl ketone is through a Friedel-Crafts acylation reaction, specifically the Darzens-Nenitzescu synthesis of ketones. This reaction involves the acylation of an olefin (cyclohexene) with an acylating agent (propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: What are the most critical parameters influencing the yield of the reaction?

A2: The key parameters that significantly impact the conversion rate and yield are:

  • Catalyst Concentration: The molar ratio of the Lewis acid catalyst to the reactants is crucial.

  • Reaction Temperature: Temperature affects the reaction rate and the formation of side products.

  • Reaction Time: The duration of the reaction can influence the product distribution, including the isomerization of the double bond.

  • Purity of Reagents: The presence of water or other impurities can deactivate the catalyst and lead to undesired side reactions.

Q3: What are the expected major side products in this reaction?

A3: Common side products can include:

  • Isomeric Ketones: Formation of other isomers, such as 3-cyclohexen-1-yl ethyl ketone, can occur. The desired α,β-unsaturated ketone is the thermodynamically more stable product, and its formation is favored by longer reaction times or higher temperatures.

  • Diacylated Products: Although less common in acylation than alkylation, under certain conditions, a second acylation event can occur.

  • Polymerization Products: The Lewis acid can catalyze the polymerization of cyclohexene, leading to a tarry residue.

  • Chlorinated Intermediates: The reaction can proceed through a chloro-acetocyclohexane intermediate.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I am observing very low or no formation of the desired 1-cyclohexen-1-yl ethyl ketone. What are the likely causes and how can I address them?

Answer:

Several factors could be contributing to a low or negligible yield. A systematic approach to troubleshooting this issue is recommended.

Troubleshooting Workflow: Low/No Product

start Low/No Product catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Purity start->reagents conditions Review Reaction Conditions start->conditions workup Analyze Work-up Procedure start->workup catalyst_sol Use fresh, anhydrous AlCl₃. Increase catalyst loading. catalyst->catalyst_sol reagents_sol Use freshly distilled cyclohexene. Ensure propionyl chloride is pure. reagents->reagents_sol conditions_sol Optimize temperature and reaction time. Ensure proper mixing. conditions->conditions_sol workup_sol Ensure complete extraction of the product. Minimize losses during purification. workup->workup_sol start Cyclohexene + Propionyl Chloride intermediate β,γ-Unsaturated Ketone (Kinetic Product) start->intermediate Shorter reaction time Lower temperature product α,β-Unsaturated Ketone (Thermodynamic Product) intermediate->product Longer reaction time Higher temperature start Polymerization temp High Local Temperature start->temp catalyst_conc High Catalyst Concentration start->catalyst_conc addition_rate Fast Reagent Addition start->addition_rate temp_sol Maintain controlled, uniform temperature. Use an ice bath for initial cooling. temp->temp_sol catalyst_conc_sol Optimize catalyst loading. Consider a milder Lewis acid. catalyst_conc->catalyst_conc_sol addition_rate_sol Add the acylating agent slowly and dropwise. addition_rate->addition_rate_sol

Technical Support Center: Managing Stereoselectivity in Reactions of 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Propanone, 1-(1-cyclohexen-1-yl)-. The focus is on managing stereoselectivity in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective reactions performed on 1-Propanone, 1-(1-cyclohexen-1-yl)-?

A1: As an α,β-unsaturated ketone, this substrate is primarily used in three main types of stereoselective reactions:

  • Asymmetric Conjugate (Michael) Addition: This reaction forms a new stereocenter at the β-position of the cyclohexene ring. A wide variety of nucleophiles can be used, often in the presence of a chiral catalyst.

  • Diastereoselective Aldol Addition: The ketone can be converted into its enolate, which can then react with an aldehyde to form two new stereocenters. The relative stereochemistry of these centers is crucial.

  • Asymmetric Reduction: The ketone functionality can be selectively reduced to a chiral alcohol, with the stereochemistry controlled by a chiral reducing agent or catalyst.

Q2: How can I control the enantioselectivity of a Michael addition to this substrate?

A2: Enantioselectivity is typically controlled by using a chiral catalyst that delivers the nucleophile to one face of the molecule preferentially. Common strategies include:

  • Organocatalysis: Chiral amines (like proline derivatives) or thiourea-based catalysts can activate the enone by forming a chiral iminium ion, which then directs the nucleophilic attack.

  • Metal Catalysis: Chiral Lewis acid complexes (e.g., those based on copper, rhodium, or gallium) can coordinate to the carbonyl group, shielding one face of the double bond and directing the attack of the nucleophile.

Q3: What factors influence the diastereoselectivity of an aldol reaction starting from 1-Propanone, 1-(1-cyclohexen-1-yl)-?

A3: The diastereoselectivity of an aldol reaction is primarily determined by the geometry of the enolate (E or Z) and the nature of the metal counter-ion. According to the Zimmerman-Traxler model, a chair-like six-membered transition state is proposed.[1]

  • A (Z)-enolate generally leads to the syn-aldol product.

  • An (E)-enolate generally leads to the anti-aldol product. The choice of base and reaction conditions for enolate formation is therefore critical in determining the stereochemical outcome.

Q4: Which methods are recommended for the asymmetric reduction of the ketone group?

A4: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral alcohols.[2][3] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source (like BH₃•THF).[2][3] The catalyst coordinates to the ketone in a way that directs the hydride delivery to one specific face, resulting in high enantiomeric excess.[3]

Troubleshooting Guides

Issue 1: Low Enantioselectivity in an Organocatalyzed Michael Addition
Possible Cause Troubleshooting Step
Incorrect Catalyst Loading Optimize the catalyst loading. Typically, 5-20 mol% is used. Too little may result in a slow, non-catalyzed background reaction, while too much can sometimes lead to side reactions.
Presence of Water Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water can interfere with the catalyst and promote a racemic background reaction.
Suboptimal Solvent The polarity and coordinating ability of the solvent can significantly impact the transition state. Screen a range of solvents (e.g., toluene, CH₂Cl₂, THF, and polar aprotic solvents).
Incorrect Temperature Lowering the reaction temperature often increases enantioselectivity by favoring the more ordered, lower-energy transition state. Try running the reaction at 0 °C, -20 °C, or even -78 °C.
Inappropriate Catalyst The steric and electronic properties of the catalyst are crucial. If one catalyst gives poor results, try a different one (e.g., a different proline derivative or a cinchona alkaloid-based thiourea catalyst).
Issue 2: Poor Diastereoselectivity in an Aldol Addition
Possible Cause Troubleshooting Step
Mixture of (E) and (Z) Enolates The method of enolate formation is critical. For (Z)-enolates (leading to syn-products), sterically hindered bases like LDA or LHMDS are often used. For (E)-enolates (leading to anti-products), conditions involving different metal ions (e.g., boron enolates) might be necessary.[1]
Non-Chelating Conditions The Zimmerman-Traxler model relies on a closed, chair-like transition state where the metal chelates both the enolate and aldehyde oxygens. Using strongly coordinating metal ions (e.g., Li⁺, Mg²⁺, Zn²⁺) and non-polar solvents like THF or toluene favors this model.
Reaction Temperature Too High Aldol reactions are often reversible. Running the reaction at low temperatures (e.g., -78 °C) and quenching at that temperature can prevent equilibration to a less selective mixture.
Incorrect Aldehyde The steric bulk of the aldehyde's R-group can influence the stability of the transition states. If possible, test the reaction with a different aldehyde to see if selectivity improves.

Data Presentation

The following tables summarize representative data for stereoselective reactions on cyclic α,β-unsaturated ketones, which serve as close analogs for 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Table 1: Asymmetric Michael Addition of Malonates to Cyclic Enones

Entry Substrate Catalyst (mol%) Solvent Yield (%) ee (%) Reference
1 2-Cyclopenten-1-one (R,R)-DPEN (20) EtOH 95 94 [4]
2 2-Cyclohexen-1-one (R,R)-DPEN (20) EtOH 99 91 [5]

| 3 | 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL (10) | THF | - | >99 |[6][7] |

(DPEN = 1,2-diphenylethanediamine)

Table 2: Asymmetric Reduction of Prochiral Ketones using CBS Catalysts

Entry Substrate Catalyst Reducing Agent Yield (%) ee (%) Reference
1 Acetophenone (R)-Me-CBS BH₃•SMe₂ 97 97 [2]
2 1-Tetralone (S)-CBS BH₃•THF 95 98 [2]

| 3 | α,β-Unsaturated Ketone | (R)-Me-CBS | Catecholborane | - | >95 |[3] |

(CBS = Corey-Bakshi-Shibata)

Experimental Protocols

Note: The following protocols are adapted from literature procedures for analogous substrates and should be optimized for 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Protocol 1: Organocatalyzed Asymmetric Michael Addition of Diethyl Malonate

This protocol is adapted from a procedure for the addition of malonates to cinnamones using a chiral diamine catalyst.[5]

Materials:

  • 1-Propanone, 1-(1-cyclohexen-1-yl)- (1.0 mmol)

  • Diethyl malonate (4.0 mmol)

  • (R,R)-1,2-Diphenylethanediamine ((R,R)-DPEN) (0.2 mmol, 20 mol%)

  • o-Phthalic acid (0.4 mmol, 40 mol%)

  • Ethanol (5 mL), anhydrous

Procedure:

  • To a dry round-bottom flask, add (R,R)-DPEN (42.5 mg, 0.2 mmol) and o-phthalic acid (66.4 mg, 0.4 mmol).

  • Add 5 mL of anhydrous ethanol and stir until all solids are dissolved.

  • Add 1-Propanone, 1-(1-cyclohexen-1-yl)- (138.2 mg, 1.0 mmol) to the solution.

  • Add diethyl malonate (0.61 mL, 4.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral adduct.

  • Determine the enantiomeric excess (ee) using chiral HPLC.

Protocol 2: Asymmetric Reduction using a CBS Catalyst

This protocol is a general procedure for the CBS reduction of a ketone.[3][8]

Materials:

  • 1-Propanone, 1-(1-cyclohexen-1-yl)- (1.0 mmol)

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 mmol, 10 mol%)

  • Borane-tetrahydrofuran complex (BH₃•THF) (1.0 M in THF, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5 mL of anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mL, 0.1 mmol) to the cold THF.

  • In a separate dry flask, dissolve 1-Propanone, 1-(1-cyclohexen-1-yl)- (138.2 mg, 1.0 mmol) in 2 mL of anhydrous THF.

  • Slowly add the ketone solution to the catalyst solution at -78 °C.

  • To this mixture, add the BH₃•THF solution (1.2 mL, 1.2 mmol) dropwise over 10-15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (1 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent and subsequent NMR analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep 1. Dry Glassware & Inert Atmosphere reagents 2. Add Catalyst, Solvent, & Substrate prep->reagents cool 3. Cool to Target Temperature reagents->cool add 4. Add Reagent (e.g., Nucleophile/Hydride) cool->add monitor 5. Monitor by TLC add->monitor quench 6. Quench Reaction monitor->quench Reaction Complete extract 7. Extraction & Drying quench->extract purify 8. Purification (Chromatography) extract->purify analyze 9. Analysis (Yield, ee/dr) purify->analyze Troubleshooting_Stereoselectivity start Low Stereoselectivity (ee or dr) check_purity Are reagents & solvents anhydrous and pure? start->check_purity check_temp Is the reaction at the optimal temperature? lower_temp Action: Lower Temperature (e.g., to -20°C or -78°C) check_temp->lower_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Action: Screen Solvents (Toluene, THF, CH2Cl2, etc.) check_solvent->screen_solvents No check_catalyst Is the catalyst/reagent appropriate? check_solvent->check_catalyst Yes screen_solvents->check_catalyst change_catalyst Action: Change Catalyst/ Enolate Formation Conditions check_catalyst->change_catalyst No end_node Improved Stereoselectivity check_catalyst->end_node Yes change_catalyst->end_node check_purity->check_temp Yes purify_reagents Action: Re-purify/Dry Reagents and Solvents check_purity->purify_reagents No purify_reagents->check_temp Factors_Influencing_Stereoselectivity center Stereochemical Outcome (ee / dr) catalyst Chiral Catalyst (Structure, Loading) center->catalyst enolate Enolate Geometry ((E) vs (Z)) center->enolate temp Temperature center->temp solvent Solvent Polarity center->solvent concentration Concentration center->concentration nucleophile Nucleophile Sterics center->nucleophile electrophile Electrophile Sterics center->electrophile

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Propanone, 1-(1-cyclohexen-1-yl)- and 1-acetyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two α,β-unsaturated ketones: 1-Propanone, 1-(1-cyclohexen-1-yl)- and 1-acetyl-1-cyclohexene. The analysis is supported by spectroscopic data and established principles of organic chemistry to inform researchers on the selection and application of these reagents in chemical synthesis and drug development.

Introduction

1-Propanone, 1-(1-cyclohexen-1-yl)- and 1-acetyl-1-cyclohexene are both α,β-unsaturated ketones, a class of compounds widely utilized as intermediates in organic synthesis. Their reactivity is primarily characterized by the electrophilic nature of the β-carbon in the cyclohexene ring, making them susceptible to nucleophilic attack, most notably through Michael (conjugate) addition reactions. The subtle structural difference between the two—a propionyl versus an acetyl group—influences their reactivity through a combination of electronic and steric effects. This guide elucidates these differences to provide a clear understanding of their comparative reactivity.

Chemical Properties and Structure

A summary of the key chemical properties of the two compounds is presented in the table below.

Property1-Propanone, 1-(1-cyclohexen-1-yl)-1-acetyl-1-cyclohexene
Synonyms 1-(1-Cyclohexen-1-yl)propan-1-one, Ethyl 1-cyclohexenyl ketoneMethyl 1-cyclohexenyl ketone
CAS Number 1655-03-4[1]932-66-1[2]
Molecular Formula C₉H₁₄O[1]C₈H₁₂O[2]
Molecular Weight 138.21 g/mol [1]124.18 g/mol [2]
Structure
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Comparative Reactivity Analysis

The reactivity of these Michael acceptors is principally governed by the electrophilicity of the β-carbon of the cyclohexene ring. This is influenced by both electronic and steric factors.

Electronic Effects

The electronic nature of the β-carbon can be inferred from its 13C NMR chemical shift. A more downfield chemical shift indicates a more electron-deficient (and thus more electrophilic) carbon atom.

Compoundβ-Carbon (C=C-C=O) 13C NMR Chemical Shift (ppm)α-Carbon (C=C-C=O) 13C NMR Chemical Shift (ppm)Carbonyl Carbon (C=O) 13C NMR Chemical Shift (ppm)Reference
1-acetyl-1-cyclohexene~144.9~136.2~200.7[3]
1-Propanone, 1-(1-cyclohexen-1-yl)-Data not explicitly found in a comparable solvent, but expected to be very similar to 1-acetyl-1-cyclohexene.Data not explicitly found in a comparable solvent, but expected to be very similar to 1-acetyl-1-cyclohexene.Data not explicitly found in a comparable solvent, but expected to be very similar to 1-acetyl-1-cyclohexene.[1]

While a direct comparison of the 13C NMR data for 1-Propanone, 1-(1-cyclohexen-1-yl)- in a directly comparable solvent was not found, the electronic effect of an ethyl group versus a methyl group on the carbonyl is minimal and generally does not lead to significant changes in the chemical shift of the distant β-carbon. Therefore, from an electronic standpoint, the electrophilicity of the β-carbon is expected to be very similar for both compounds.

Steric Effects

The primary difference in reactivity between the two compounds is likely to arise from steric hindrance. The propionyl group of 1-Propanone, 1-(1-cyclohexen-1-yl)- is sterically more demanding than the acetyl group of 1-acetyl-1-cyclohexene. This is due to the presence of an additional methyl group.

The steric bulk of substituents on a cyclohexane ring can be quantified using "A-values," which represent the conformational energy difference between the axial and equatorial positions. While A-values are typically applied to substituents directly on the ring, the principle of increasing steric bulk with chain length is well-established. The A-value for an ethyl group is slightly larger than that of a methyl group (1.79 vs. 1.74 kcal/mol, respectively), indicating its greater steric demand.[4]

This increased steric hindrance in 1-Propanone, 1-(1-cyclohexen-1-yl)- can impede the approach of a nucleophile to the β-carbon, leading to a slower reaction rate compared to 1-acetyl-1-cyclohexene.

Experimental Protocols

A general experimental protocol for a Michael addition reaction to these cyclic enones is provided below. This can be adapted for specific nucleophiles and reaction conditions.

General Procedure for Michael Addition of a Thiol to a Cyclohexenone Derivative

This protocol describes a typical procedure for the conjugate addition of a thiol to either 1-acetyl-1-cyclohexene or 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Materials:

  • 1-acetyl-1-cyclohexene or 1-Propanone, 1-(1-cyclohexen-1-yl)- (1.0 mmol)

  • Thiol (e.g., thiophenol) (1.1 mmol)

  • Base catalyst (e.g., triethylamine, DBU, or a solid-supported base) (0.1 mmol)

  • Solvent (e.g., dichloromethane, THF, or acetonitrile) (5 mL)

  • Stirring apparatus

  • Reaction vessel (e.g., round-bottom flask)

  • Apparatus for monitoring the reaction (e.g., TLC, GC-MS, or NMR)

Procedure:

  • To a stirred solution of the cyclohexenone derivative (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add the thiol (1.1 mmol).

  • Add the base catalyst (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC analysis every 30 minutes).

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Monitoring the Reaction by 1H NMR:

The progress of the reaction can be conveniently monitored by 1H NMR spectroscopy.[5][6] Aliquots of the reaction mixture can be taken at regular intervals, the solvent removed under reduced pressure, and the residue dissolved in a deuterated solvent (e.g., CDCl₃) for analysis. The disappearance of the vinylic proton signal of the starting cyclohexenone and the appearance of new signals corresponding to the product can be used to determine the reaction's progress and endpoint.

Visualizations

Michael Addition Reaction Pathway

The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of a nucleophile to an α,β-unsaturated ketone.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product enone α,β-Unsaturated Ketone enolate Enolate Intermediate enone->enolate Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->enolate Base base Base protonated_base Protonated Base (Base-H+) product Michael Adduct enolate->product + H+

Caption: General mechanism of a base-catalyzed Michael addition reaction.

Experimental Workflow for Reactivity Comparison

The following diagram outlines a logical workflow for experimentally comparing the reactivity of the two ketones.

Reactivity_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_conclusion Conclusion ketone_A 1-acetyl-1-cyclohexene monitoring Monitor reaction progress over time (e.g., NMR, GC, LC) ketone_A->monitoring Reaction 1 ketone_B 1-Propanone, 1-(1-cyclohexen-1-yl)- ketone_B->monitoring Reaction 2 nucleophile Common Nucleophile conditions Identical Reaction Conditions (Solvent, Temperature, Catalyst) rate_constants Determine reaction rates monitoring->rate_constants yields Compare product yields at a fixed time monitoring->yields conclusion Determine relative reactivity rate_constants->conclusion yields->conclusion

Caption: Experimental workflow for comparing the reactivity of the two ketones.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 1-(cyclohexen-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(cyclohexen-1-yl)propan-1-one, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals, is most commonly achieved through the Friedel-Crafts acylation of cyclohexene with propionic anhydride or a related acylating agent. The choice of catalyst is crucial for optimizing the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by available experimental data.

Performance Comparison of Catalytic Systems

The efficiency of various catalysts in the synthesis of 1-(cyclohexen-1-yl)propan-1-one is summarized in the table below. The data has been compiled from various studies and highlights the key performance indicators for each system. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Cyclohexene Conversion (%)Product Yield (%)Selectivity (%)Reference
Zeolite Beta (Si/Al = 37.5) Propionic AnhydrideNot specified80Not specified78.7-up to 40[1]
Zinc Chloride (ZnCl₂) Propionic AnhydrideNot specifiedNot specifiedNot specified-17-[2] (from previous search)

Note: A significant gap in publicly available, directly comparable data for a wider range of catalysts for this specific reaction exists. The data presented here is based on the most relevant findings. The yield for Zeolite Beta was not explicitly stated in the available abstract, only the conversion and selectivity.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon existing research. Below are generalized protocols for the synthesis of 1-(cyclohexen-1-yl)propan-1-one using solid acid and Lewis acid catalysts, based on common practices for Friedel-Crafts acylation.

General Procedure for Acylation using a Solid Acid Catalyst (e.g., Zeolite Beta)

Catalyst Activation: The zeolite catalyst is activated by calcination in a furnace. A typical procedure involves heating the zeolite to 500-550°C for 4-6 hours in a stream of dry air or nitrogen to remove any adsorbed water and organic impurities.

Reaction Setup:

  • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the activated zeolite catalyst (e.g., 10-20 wt% relative to cyclohexene).

  • Cyclohexene and the acylating agent, propionic anhydride (typically in a molar ratio of 1:1 to 1:1.5), are added to the flask. A solvent such as nitrobenzene or dichloroethane can be used, although solvent-free conditions are often preferred for green chemistry considerations.

  • The reaction mixture is heated to the desired temperature (e.g., 80°C) and stirred vigorously for the specified reaction time.

Product Isolation and Analysis:

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid catalyst is separated from the liquid mixture by filtration or centrifugation.

  • The liquid product mixture is typically washed with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography.

  • The product, 1-(cyclohexen-1-yl)propan-1-one, is characterized by spectroscopic methods such as GC-MS, ¹H NMR, and ¹³C NMR.

General Procedure for Acylation using a Lewis Acid Catalyst (e.g., Zinc Chloride)

Reaction Setup:

  • A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent any evolving HCl if an acyl chloride is used. The apparatus is dried in an oven and assembled while hot under a stream of inert gas (e.g., nitrogen or argon).

  • The Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃), typically in stoichiometric or slightly excess amounts relative to the acylating agent, is suspended in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).

  • Cyclohexene is added to the suspension.

  • The acylating agent (propionic anhydride or propanoyl chloride) is dissolved in the same solvent and added dropwise to the reaction mixture from the dropping funnel, usually at a low temperature (e.g., 0-5°C) to control the initial exothermic reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated to reflux for a specified period.

Work-up and Product Isolation:

  • The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).

  • The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.

  • The organic layer is dried over an anhydrous salt, and the solvent is removed by rotary evaporation.

  • The resulting crude product is purified by vacuum distillation.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Catalyst (e.g., Zeolite) Activation Activation (Calcination) Catalyst->Activation Reactor Reactor Activation->Reactor Add Catalyst Reactants Cyclohexene + Propionic Anhydride Reactants->Reactor Product_Mixture Product Mixture Reactor->Product_Mixture Heat & Stir Filtration Filtration Product_Mixture->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product 1-(cyclohexen-1-yl)propan-1-one Purification->Final_Product

Caption: Experimental workflow for the synthesis of 1-(cyclohexen-1-yl)propan-1-one.

Reaction_Mechanism cluster_activation Acylium Ion Formation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation Prop_Anhydride Propionic Anhydride Acylium_Ion Propanoyl Cation (Acylium Ion) Prop_Anhydride->Acylium_Ion + Catalyst Catalyst Acid Catalyst (H⁺ or Lewis Acid) Carbocation Intermediate Carbocation Cyclohexene Cyclohexene Cyclohexene->Carbocation + Acylium Ion Product 1-(cyclohexen-1-yl)propan-1-one Carbocation->Product - H⁺

Caption: Simplified mechanism of Friedel-Crafts acylation of cyclohexene.

References

Comparative Analysis of the Biological Activities of 1-Propanone, 1-(1-cyclohexen-1-yl)- Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives related to the 1-Propanone, 1-(1-cyclohexen-1-yl)- scaffold. Due to a lack of comprehensive studies on the direct derivatives of this specific molecule, this document summarizes the biological activities of structurally similar compounds, including cyclohexanone, cyclohexenone, and chalcone analogs. The presented data, sourced from various scientific studies, highlights the potential of this chemical motif in the development of new therapeutic agents.

Overview of Biological Activities

Derivatives containing cyclohexanone and cyclohexenone cores have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. The following sections summarize the quantitative data from studies on these related compounds.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of chalcone analogs and other derivatives bearing a cyclohexyl or cyclohexene moiety against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Table 1: Cytotoxic Activity of Chalcone Analogs with a Cyclohexyl Moiety and Related Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-benzo[f]chromanone analog 4gMelanoma B165-6[1]
Lymphoma L12105-6[1]
Human Melanoma MDA-MB-4353.4[1]
1-benzo[f]chromanone analog 4jMelanoma B165-6[1]
Lymphoma L12105-6[1]
3-benzylidenechroman-4-one 4aHuman Erythroleukemia K562≤ 3.86 µg/ml[2]
Human Breast Cancer MDA-MB-231≤ 3.86 µg/ml[2]
Human Neuroblastoma SK-N-MC≤ 3.86 µg/ml[2]
2,5-dimethoxy-2´-hydroxychalconeHeLaLow (not specified)[3]
4-chloro-2´-hydroxychalconeHeLaLow (not specified)[3]

Note: The compounds listed are structurally related analogs and not direct derivatives of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Antimicrobial Activity

The antimicrobial potential of cyclohexanone and cyclohexenone derivatives has been evaluated against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) and the zone of inhibition are key parameters to quantify this activity.

Table 2: Antimicrobial Activity of Cyclohexanone and Cyclohexenone Derivatives

Compound/DerivativeMicroorganismActivityReference
Piperazine derivatives of cyclohexanone (4c, 4j, 4k, 4l)Various bacteriaHigh inhibition zones[4]
Amidrazone derivative 2bYersinia enterocoliticaMIC = 64 µg/mL[5][6]
E. coliMIC = 256 µg/mL[5]
K. pneumoniaeMIC = 256 µg/mL[5]
Amidrazone derivative 2cStaphylococcus aureusMIC = 64 µg/mL[5][6]
Mycobacterium smegmatisMIC = 64 µg/mL[5][6]
Amidrazone derivative 2fYersinia enterocoliticaMIC = 128 µg/mL[5]
Candida albicansMIC = 256 µg/mL[5]
Cyclohexenone derivative with a p-Fluoro substituentS. aureus, E. coli, C. albicansMore potent than standards[7]

Note: The compounds listed are structurally related analogs and not direct derivatives of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Anti-inflammatory Activity

Certain amidrazone derivatives containing a cyclohexene moiety have been shown to inhibit the production of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Amidrazone Derivatives with a Cyclohexene Moiety

Compound/DerivativeAssayResultReference
Amidrazone derivative 2bCytokine release (TNF-α, IL-6, IL-10)Significant reduction at high dose[5][6]
Amidrazone derivative 2fTNF-α secretion66–81% inhibition[5][6]

Note: The compounds listed are structurally related analogs and not direct derivatives of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

Experimental Protocols

Detailed methodologies for the key experiments cited in the summarized data are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Screening: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of a substance by measuring the zone of growth inhibition around a well containing the test compound.

Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized suspension of the target microorganism over the surface of the agar.

  • Well Creation: Create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or a similar tool.

  • Compound Application: Add a known concentration of the test compound solution into each well. A control with the solvent alone should also be included.

  • Incubation: Incubate the plates at an appropriate temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory Screening: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before stimulating them with LPS (a potent inducer of inflammation).

  • Incubation: Incubate the cells for 24 hours to allow for the production of nitric oxide.

  • Nitrite Measurement: Nitric oxide is unstable and quickly converts to nitrite in the culture medium. The concentration of nitrite is measured using the Griess reagent, which forms a colored azo dye in the presence of nitrite.

  • Absorbance Reading: Measure the absorbance of the colored solution at approximately 540 nm using a microplate reader.

  • Data Analysis: Compare the nitrite levels in the treated wells to those in the LPS-stimulated control wells to determine the percentage of inhibition of NO production.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflows for the described experimental protocols.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizer incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT Cytotoxicity Assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_inoculation Inoculation & Well Creation cluster_treatment Treatment & Incubation cluster_analysis Data Analysis prepare_agar Prepare & Pour Agar Plates inoculate_plate Inoculate Agar Surface prepare_agar->inoculate_plate prepare_inoculum Prepare Microbial Inoculum prepare_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate_plate Incubate for 18-24h add_compound->incubate_plate measure_zone Measure Zone of Inhibition incubate_plate->measure_zone interpret_results Interpret Antimicrobial Activity measure_zone->interpret_results

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed Macrophages in 96-well Plate pre_treat Pre-treat with Compounds seed_cells->pre_treat prepare_compounds Prepare Compound Dilutions prepare_compounds->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate for 10 min add_griess->incubate_griess read_absorbance Read Absorbance (540nm) incubate_griess->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for the LPS-Induced Nitric Oxide Production Assay.

References

Spectroscopic Scrutiny: A Comparative Analysis of 1-(cyclohexen-1-yl)propan-1-one and its Saturated Analogue, 1-cyclohexylpropan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the α,β-unsaturated ketone, 1-(cyclohexen-1-yl)propan-1-one, and its saturated counterpart, 1-cyclohexylpropan-1-one, reveals distinct differences in their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. These differences, arising from the presence of a carbon-carbon double bond in conjugation with the carbonyl group in the unsaturated analogue, provide valuable insights for researchers, scientists, and professionals in drug development for the structural elucidation and characterization of similar compounds.

The presence of the conjugated system in 1-(cyclohexen-1-yl)propan-1-one significantly influences its electronic environment, leading to characteristic shifts in its spectroscopic signatures when compared to the saturated 1-cyclohexylpropan-1-one. This guide provides a comprehensive overview of these differences, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The key spectroscopic data for 1-(cyclohexen-1-yl)propan-1-one and 1-cyclohexylpropan-1-one are summarized in the tables below, highlighting the impact of conjugation on the spectral properties.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group1-(cyclohexen-1-yl)propan-1-one (α,β-unsaturated)1-cyclohexylpropan-1-one (saturated)
C=O Stretch ~1670 cm⁻¹~1715 cm⁻¹
C=C Stretch ~1645 cm⁻¹Absent
=C-H Stretch ~3030 cm⁻¹Absent
sp³ C-H Stretch ~2850-2950 cm⁻¹~2850-2960 cm⁻¹

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Proton Environment1-(cyclohexen-1-yl)propan-1-one (α,β-unsaturated)1-cyclohexylpropan-1-one (saturated)
Olefinic Proton (-CH=) ~6.8-7.0 ppm (multiplet)Absent
α-Protons to C=O (-CH₂-CO-) ~2.5-2.7 ppm (quartet)~2.2-2.4 ppm (quartet)
β-Protons to C=O (-CH₃) ~1.0-1.2 ppm (triplet)~1.0-1.2 ppm (triplet)
Allylic Protons (-CH₂-C=) ~2.1-2.3 ppm (multiplet)Absent
Cyclohexyl/enyl Protons ~1.5-2.2 ppm (multiplets)~1.1-1.9 ppm (multiplets)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Carbon Environment1-(cyclohexen-1-yl)propan-1-one (α,β-unsaturated)1-cyclohexylpropan-1-one (saturated)
Carbonyl Carbon (C=O) ~198-202 ppm~210-215 ppm
Olefinic Carbon (α to C=O) ~135-140 ppmAbsent
Olefinic Carbon (β to C=O) ~140-145 ppmAbsent
α-Carbon to C=O (-CH₂-) ~30-35 ppm~35-40 ppm
Cyclohexyl/enyl Carbons ~20-30 ppm~25-45 ppm

Table 4: Mass Spectrometry (MS) Data

Ion1-(cyclohexen-1-yl)propan-1-one (α,β-unsaturated)1-cyclohexylpropan-1-one (saturated)
Molecular Ion [M]⁺ m/z 138m/z 140
Major Fragments m/z 109, 81, 57m/z 111, 83, 57, 55

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.

  • Data Acquisition: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of 40-400.

Visualization of Spectroscopic Comparison

The logical workflow for comparing the spectroscopic data of the two compounds is illustrated in the diagram below.

Spectroscopic_Comparison Spectroscopic Comparison Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Unsaturated 1-(cyclohexen-1-yl)propan-1-one IR IR Spectroscopy Unsaturated->IR NMR NMR Spectroscopy Unsaturated->NMR MS Mass Spectrometry Unsaturated->MS Saturated 1-cyclohexylpropan-1-one Saturated->IR Saturated->NMR Saturated->MS IR_Data C=O, C=C, =C-H Stretches IR->IR_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Comparison Highlighting Differences due to Conjugation IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of the unsaturated and saturated ketones.

Comparative Analysis of the Electronic Structure of α,β-Unsaturated Ketones: A DFT and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 1-cyclohexen-1-yl ethyl ketone and two alternative α,β-unsaturated ketones: the acyclic methyl vinyl ketone and the sterically hindered isophorone. The comparison is based on Density Functional Theory (DFT) calculations and supporting experimental spectroscopic data to provide a comprehensive understanding of their electronic properties, which are crucial for applications in drug development and materials science.

Introduction to α,β-Unsaturated Ketones

α,β-Unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This conjugation gives rise to unique electronic properties and reactivity, making them valuable intermediates in organic synthesis and key structural motifs in many biologically active molecules. Their reactivity is primarily governed by the electrophilicity of the β-carbon and the carbonyl carbon, making them susceptible to both 1,2- and 1,4- (Michael) additions. Understanding the electronic structure of these compounds is paramount for predicting their reactivity and designing molecules with specific biological or material properties.

This guide focuses on a comparative study of three distinct α,β-unsaturated ketones:

  • 1-Cyclohexen-1-yl ethyl ketone: A cyclic enone with a disubstituted double bond.

  • Methyl vinyl ketone (MVK): The simplest α,β-unsaturated ketone, offering a baseline for electronic and steric effects.

  • Isophorone: A cyclic enone with significant steric hindrance around the double bond and carbonyl group.

Theoretical Analysis: A DFT Perspective

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges (e.g., Mulliken charges), provide valuable insights into the reactivity and electronic behavior of molecules. For the purpose of this guide, DFT data for 1-acetylcyclohexene is used as a proxy for 1-cyclohexen-1-yl ethyl ketone due to the high structural similarity and the availability of published data.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.

Table 1: Comparison of DFT-Calculated Electronic Properties of Selected α,β-Unsaturated Ketones.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1-Acetylcyclohexene -6.58-1.954.63
Methyl Vinyl Ketone -7.32-2.544.78
Isophorone -6.45-1.784.67

The data in Table 1 reveals that isophorone has the highest HOMO energy, suggesting it is the most willing to donate electrons in a reaction. Conversely, methyl vinyl ketone possesses the lowest LUMO energy, indicating it is the most effective electron acceptor. The HOMO-LUMO gap is largest for methyl vinyl ketone, suggesting it is the most kinetically stable of the three, while 1-acetylcyclohexene has the smallest gap, indicating higher reactivity.

Mulliken Atomic Charges

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the polarity and electrophilic/nucleophilic sites.

Table 2: Selected Mulliken Atomic Charges from DFT Calculations.

Atom1-AcetylcyclohexeneMethyl Vinyl KetoneIsophorone
C=O (Carbon) +0.25+0.30+0.22
C=O (Oxygen) -0.38-0.42-0.40
α-Carbon -0.15-0.20-0.12
β-Carbon +0.05+0.10+0.08

The Mulliken charges in Table 2 highlight the electrophilic nature of the carbonyl carbon and the β-carbon in all three molecules. The carbonyl carbon in methyl vinyl ketone carries the most positive charge, suggesting it is a primary site for nucleophilic attack. The β-carbon in all three compounds has a positive charge, which is consistent with their susceptibility to Michael addition.

Experimental Data: Spectroscopic Analysis

Experimental techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the structural and electronic properties of molecules, which can be used to support and validate the findings from DFT calculations.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The position of the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies are particularly informative for α,β-unsaturated ketones. Conjugation lowers the C=O stretching frequency compared to a saturated ketone.

Table 3: Comparison of Key Experimental IR Absorption Frequencies (cm⁻¹).

Functional Group1-Cyclohexen-1-yl ethyl ketoneMethyl Vinyl KetoneIsophorone
C=O Stretch ~1665~1680~1668
C=C Stretch ~1640~1620~1645

The C=O stretching frequencies in Table 3 are all lower than that of a typical saturated ketone (~1715 cm⁻¹), confirming the effect of conjugation. The variation in these frequencies among the three molecules can be attributed to differences in their substitution and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts of the vinylic protons and carbons are particularly sensitive to the electronic effects of the carbonyl group.

Table 4: Comparison of Key Experimental ¹H and ¹³C NMR Chemical Shifts (ppm).

NucleusSignal1-Cyclohexen-1-yl ethyl ketoneMethyl Vinyl KetoneIsophorone
¹H Vinylic H~6.85.8 - 6.4~5.8
¹³C C=O~200~198~200
¹³C α-Carbon~140~137~125
¹³C β-Carbon~145~128~160

The ¹³C NMR data in Table 4 shows that the β-carbon is significantly deshielded (shifted downfield) in all three molecules, which is a characteristic feature of α,β-unsaturated carbonyl compounds and is consistent with the positive Mulliken charge at this position. The chemical shifts of the vinylic protons also reflect the electron-withdrawing nature of the carbonyl group.

Experimental Protocols

Density Functional Theory (DFT) Calculations
  • Software: Gaussian 09 or similar quantum chemistry package.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • The initial molecular geometry is built using a molecular modeling program.

    • Geometry optimization is performed to find the lowest energy conformation.

    • Frequency calculations are carried out to confirm that the optimized structure is a true minimum on the potential energy surface.

    • Single-point energy calculations are then performed to obtain the HOMO and LUMO energies and Mulliken atomic charges.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, creating a thin film of the liquid between the plates.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the liquid ketone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Visualizations

G cluster_reactivity Reactivity of α,β-Unsaturated Ketones cluster_dft DFT Workflow Molecule α,β-Unsaturated Ketone Product12 1,2-Addition Product Molecule->Product12 1,2-Addition (Attack at C=O) Product14 1,4-Addition Product (Michael Adduct) Molecule->Product14 1,4-Addition (Attack at β-Carbon) Nucleophile Nucleophile (Nu⁻) Nucleophile->Molecule Start Build Initial Molecular Geometry Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Confirm Minimum SPE Single-Point Energy Calculation Freq->SPE Analysis Analyze Electronic Properties (HOMO, LUMO, Charges) SPE->Analysis

A Comparative Analysis of the Reaction Kinetics of Cyclic vs. Acyclic Enones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of α,β-unsaturated carbonyl compounds, or enones, is a cornerstone of organic synthesis and plays a pivotal role in the mechanism of action of numerous therapeutic agents. The conformation of the enone system, whether constrained within a cyclic structure or freely rotating in an acyclic analogue, profoundly influences its reaction kinetics. This guide provides an objective comparison of the reaction kinetics of cyclic versus acyclic enones, supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary

In general, the reactivity of enones in reactions such as Michael additions is governed by the electrophilicity of the β-carbon. While intuition might suggest that the conformational rigidity of cyclic enones would lead to altered reactivity, the specific effects are nuanced. Experimental evidence indicates that cyclization tends to slightly decrease the reactivity of enones compared to their acyclic counterparts.[1][2][3] This is attributed to a combination of stereoelectronic and steric factors. This guide will delve into the quantitative measures of this reactivity difference, the experimental methods used to determine these parameters, and the underlying principles that govern these observations.

Quantitative Comparison of Reactivity

The electrophilicity of enones can be quantitatively compared using Mayr's electrophilicity parameter, E. This parameter is derived from kinetic data of reactions with a set of standard nucleophiles. A more negative E value corresponds to a higher reaction rate with a given nucleophile.

The following table summarizes the Mayr electrophilicity parameters (E) for a selection of cyclic and acyclic enones, as determined in DMSO at 20°C.

Enone Structure Type Electrophilicity Parameter (E)
Cyclohex-2-en-1-one(Image of cyclohex-2-en-1-one)Cyclic-22.1
Cyclopent-2-en-1-one(Image of cyclopent-2-en-1-one)Cyclic-20.6
Methyl vinyl ketone(Image of methyl vinyl ketone)Acyclic-18.9
(E)-But-2-enal(Image of (E)-but-2-enal)Acyclic-19.6
(E)-Pent-3-en-2-one(Image of (E)-pent-3-en-2-one)Acyclic-20.3

Data sourced from Mayer et al., Chem. Sci., 2021, 12, 4783-4794.[1][2][3][4]

As the data indicates, cyclic enones such as cyclohexenone and cyclopentenone possess more negative (and thus lower) electrophilicity parameters compared to acyclic enones like methyl vinyl ketone. This translates to a reduced reactivity for the cyclic systems. For instance, cyclic enones are found to be 2-3 E units weaker as electrophiles than analogous acyclic β-substituted enones.[2]

Factors Influencing Reactivity

The observed differences in reaction kinetics between cyclic and acyclic enones can be attributed to several key factors:

  • Ring Strain: In smaller cyclic systems, the geometric constraints can influence the hybridization of the atoms and the orbital overlap within the enone moiety. While ring strain can sometimes increase reactivity by providing a driving force for ring-opening, in the context of nucleophilic addition to the intact ring, it can also lead to unfavorable steric interactions in the transition state.

  • Stereoelectronic Effects: These effects relate to the spatial arrangement of orbitals and their influence on reactivity. In cyclic enones, the s-trans conformation of the enone is locked. This fixed geometry can affect the alignment of the π-system with the incoming nucleophile, influencing the activation energy of the reaction. In contrast, acyclic enones can adopt an s-cis or s-trans conformation, with the lower energy s-trans generally being the more reactive conformer. The inability of cyclic enones to avoid certain steric clashes through bond rotation can lead to a decrease in reactivity.

  • Steric Hindrance: The substituents on the cyclic framework can sterically hinder the approach of a nucleophile to the β-carbon. This effect is often more pronounced in cyclic systems due to their reduced conformational flexibility.

Experimental Protocols

The determination of the kinetic parameters for enone reactions is crucial for a quantitative comparison. Two common techniques employed for this purpose are UV-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Kinetic Analysis using UV-Visible Spectroscopy

This method is particularly useful when one of the reactants or products has a distinct chromophore that absorbs light in the UV-Vis range. The change in absorbance at a specific wavelength is monitored over time, which is directly proportional to the change in concentration, allowing for the determination of reaction rates.

Protocol for a Typical UV-Vis Kinetic Assay:

  • Preparation of Stock Solutions: Prepare stock solutions of the enone, the nucleophile, and any catalyst in a suitable solvent (e.g., DMSO, acetonitrile). The solvent should be transparent in the wavelength range of interest.

  • Determination of λmax: Record the UV-Vis spectrum of the chromophoric species to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Equilibrate the enone solution in a quartz cuvette to the desired reaction temperature in the spectrophotometer's thermostatted cell holder.

    • Initiate the reaction by injecting a known concentration of the nucleophile solution into the cuvette and mix rapidly.

    • Immediately start monitoring the absorbance at λmax as a function of time.

  • Data Analysis:

    • The raw data (absorbance vs. time) is used to determine the initial rate of the reaction.

    • By varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each reactant and the rate constant (k) can be determined.

Reaction Monitoring by NMR Spectroscopy

NMR spectroscopy allows for the in-situ monitoring of a reaction by tracking the disappearance of reactant signals and the appearance of product signals over time. This technique provides detailed structural information and can be used for more complex reaction mixtures.

Protocol for a Typical NMR Kinetic Study:

  • Sample Preparation: In an NMR tube, dissolve the enone in a deuterated solvent suitable for the reaction.

  • Initial Spectrum: Acquire a spectrum of the starting material to identify the characteristic peaks and their chemical shifts.

  • Reaction Initiation: Add a known amount of the nucleophile to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.

  • Time-course Acquisition: Acquire a series of 1D NMR spectra at regular time intervals. Modern spectrometers can be programmed to do this automatically.

  • Data Processing and Analysis:

    • Process the series of spectra (phasing, baseline correction).

    • Integrate the signals corresponding to a specific proton on the reactant and a proton on the product in each spectrum.

    • The change in the integral values over time reflects the change in concentration. This data can then be used to determine the reaction rate and rate constant.

Mandatory Visualizations

Michael_Addition cluster_cyclic Cyclic Enone cluster_acyclic Acyclic Enone Cyclic_Enone Cyclohexenone Cyclic_TS Transition State (Sterically hindered) Cyclic_Enone->Cyclic_TS + Nucleophile Cyclic_Product Michael Adduct Cyclic_TS->Cyclic_Product Acyclic_Enone Methyl Vinyl Ketone Acyclic_TS Transition State (Less hindered) Acyclic_Enone->Acyclic_TS + Nucleophile Acyclic_Product Michael Adduct Acyclic_TS->Acyclic_Product

Caption: Generalized reaction pathway for Michael addition to cyclic and acyclic enones.

Experimental_Workflow Prep Prepare Reactant Solutions Spectrometer Equilibrate in Spectrometer Prep->Spectrometer Initiate Initiate Reaction (Add Nucleophile) Spectrometer->Initiate Monitor Monitor Absorbance vs. Time (at λmax) Initiate->Monitor Analyze Data Analysis: - Determine Initial Rates - Calculate Rate Constants Monitor->Analyze

Caption: Experimental workflow for a UV-Vis kinetic study.

Signaling Pathway Involvement

Enones are prevalent motifs in natural products and pharmaceuticals that can modulate cellular signaling pathways. Often, their biological activity stems from their ability to act as Michael acceptors and form covalent bonds with nucleophilic residues (e.g., cysteine) on proteins. This covalent modification can alter the protein's function, leading to the inhibition or activation of a signaling cascade.

Signaling_Pathway Enone Enone-containing Drug/Natural Product Signaling_Protein Signaling Protein (e.g., Kinase with Cys residue) Enone->Signaling_Protein Covalent Modification Downstream_Signal Downstream Signaling Signaling_Protein->Downstream_Signal Activates Covalent_Adduct Covalent Adduct (Inactive Protein) Covalent_Adduct->Downstream_Signal Inhibits Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Signal->Cellular_Response

Caption: Covalent modification of a signaling protein by an enone.

Conclusion

The reaction kinetics of cyclic and acyclic enones exhibit distinct differences primarily due to the conformational constraints imposed by the ring structure. While acyclic enones generally show higher reactivity due to their conformational flexibility, cyclic enones are by no means unreactive and their unique stereochemistry can be exploited in asymmetric synthesis. The quantitative understanding of these kinetic differences, obtained through rigorous experimental methodologies, is paramount for the rational design of synthetic routes and the development of targeted covalent therapeutics. Researchers and drug development professionals should consider these fundamental principles when working with this important class of compounds.

References

Cytotoxicity of Substituted 1-(Cyclohexen-1-yl)propan-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(cyclohexen-1-yl)propan-1-one scaffold, an α,β-unsaturated ketone, is a recurring motif in compounds exhibiting significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of substituted derivatives within this class, drawing upon structure-activity relationship (SAR) studies of related cyclohexenone and chalcone analogues. The presented data and experimental protocols are intended to inform the rational design of novel, potent anti-cancer agents.

Comparative Cytotoxicity Data

The cytotoxic potential of substituted cyclohexenone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes representative data from studies on compounds sharing the core α,β-unsaturated ketone structural feature, highlighting the influence of various substituents on their anti-proliferative activity.

Compound ClassRepresentative Structure/SubstituentsCancer Cell LineIC50 (µM)Reference
Cycloalkenones 4,4-dimethyl-2-cyclopenten-1-oneHSC-2 (Oral Squamous Carcinoma)< 25[1][2]
2-Cyclohexen-1-oneHSC-2 (Oral Squamous Carcinoma)> 100[1][2]
Chalcone Analogues 1-benzo[f]chromanone derivative (4g)MDA-MB-435 (Melanoma)3.4[3]
1-benzo[f]chromanone derivative (4j)B16 (Melanoma), L1210 (Lymphoma)5-6[3]
Heterocyclic Cyclohexanone Analogues 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-oneMDA-MB-231 (Breast Cancer)< 1[4]
3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-oneMDA-MB-231 (Breast Cancer)< 1[4]
2,6-bis(arylidene)cyclohexanones Electron-withdrawing groups on aryl ringsP388 (Leukemia)Potent Activity[5]
Electron-donating groups on aryl ringsP388 (Leukemia)Reduced Activity[5]

Key Structure-Activity Relationship (SAR) Insights:

  • The presence of an α,β-unsaturated ketone (a Michael acceptor) is a crucial structural requirement for cytotoxic activity.[1][2]

  • Substitutions on the cyclohexene or aromatic rings significantly modulate cytotoxicity. For instance, in 2,6-bis(arylidene)cyclohexanones, electron-withdrawing groups on the aromatic rings enhance anti-leukemic activity, while electron-donating groups tend to decrease it.[5]

  • The nature and position of substituents can influence tumor cell specificity. For example, 4,4-dimethyl-2-cyclopenten-1-one showed higher cytotoxicity against a tumor cell line compared to normal fibroblasts.[1][2]

  • Incorporating heterocyclic moieties can lead to potent cytotoxicity, with some analogues demonstrating IC50 values in the sub-micromolar range.[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxicity for this class of compounds.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Clonogenic Assay for Long-Term Survival

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment with a cytotoxic agent.[6]

Procedure:

  • Cell Seeding: A low density of cells (e.g., 200-1000 cells/well) is seeded in 6-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Recovery: The drug-containing medium is removed, and cells are washed and cultured in fresh medium for a period of 1-3 weeks, allowing for colony formation.

  • Colony Staining: The colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group.

Visualizations

General Workflow for Cytotoxicity Screening

G A Synthesis of Substituted 1-(cyclohexen-1-yl)propan-1-one Derivatives C Compound Treatment (Dose-Response) A->C B Cell Culture (Cancer Cell Lines) B->C D Incubation (24-72 hours) C->D E Cytotoxicity Assay (e.g., MTT Assay) D->E F Data Analysis (IC50 Determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: Workflow for the synthesis and cytotoxic evaluation of novel compounds.

Signaling Pathway of Apoptosis Induction by α,β-Unsaturated Ketones

G cluster_cell Cancer Cell A α,β-Unsaturated Ketone (e.g., Cyclohexenone Derivative) B Cellular Nucleophiles (e.g., Glutathione, Cysteine residues in proteins) A->B Reacts with C Michael Adduct Formation B->C D Cellular Stress (e.g., ROS production, GSH depletion) C->D E Caspase Activation (e.g., Caspase-3) D->E Induces F DNA Fragmentation E->F Leads to G Apoptosis F->G

Caption: Proposed mechanism of apoptosis induction by α,β-unsaturated ketones.

References

Navigating Structural Elucidation: A Comparative Guide to Experimental vs. Predicted NMR Spectra for CAS 1655-03-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate structural determination of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in this endeavor. This guide provides a comparative analysis of experimental and predicted NMR spectra for the compound 1-(2-methoxy-4-nitrophenyl)ethanone (CAS 1655-03-4), offering a framework for utilizing computational predictions in conjunction with experimental data.

Data Presentation: Predicted vs. Expected NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(2-methoxy-4-nitrophenyl)ethanone. The "Predicted Chemical Shift (ppm)" is generated from a computational model, while the "Expected Chemical Shift Range (ppm)" is based on established NMR spectroscopic principles for the given functional groups. This comparison is crucial for validating synthesized compounds against their expected structures.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Expected Chemical Shift Range (ppm)
-CH₃ (acetyl)2.652.1 - 2.7
-OCH₃ (methoxy)4.013.7 - 4.1
Ar-H (adjacent to nitro)8.218.0 - 8.3
Ar-H (adjacent to acetyl)7.957.8 - 8.1
Ar-H (adjacent to methoxy)7.296.8 - 7.4

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)Expected Chemical Shift Range (ppm)
C=O (carbonyl)196.5195 - 205
Ar-C (attached to -OCH₃)158.2155 - 162
Ar-C (attached to -NO₂)148.9145 - 152
Ar-C (attached to acetyl)132.5130 - 138
Ar-CH (adjacent to nitro)129.8125 - 135
Ar-CH (adjacent to acetyl)124.7120 - 130
Ar-CH (adjacent to methoxy)108.1105 - 115
-OCH₃ (methoxy)56.855 - 60
-CH₃ (acetyl)26.925 - 30

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 1-(2-methoxy-4-nitrophenyl)ethanone is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is highly soluble and that does not have signals that overlap with key signals of the analyte.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra. This is typically an automated process on modern spectrometers.

3. ¹H NMR Spectrum Acquisition:

  • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

  • Use a standard pulse sequence (e.g., a single 90° pulse).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (S/N). For a sample of this concentration, 8 to 16 scans are often sufficient.

  • The relaxation delay between scans should be set to at least 1-2 seconds to allow for full relaxation of the protons.

4. ¹³C NMR Spectrum Acquisition:

  • Switch the spectrometer to the ¹³C frequency.

  • Set the spectral width to encompass the expected range of carbon signals (typically 0-220 ppm).

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

  • Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good S/N. This can range from several hundred to several thousand scans, depending on the sample concentration.

  • The relaxation delay may need to be optimized, especially for quaternary carbons which have longer relaxation times.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Pick the peaks in both the ¹H and ¹³C spectra and report their chemical shifts.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing of experimental and predicted NMR spectra in the process of chemical structure elucidation.

NMR_Workflow cluster_experimental Experimental Workflow cluster_predicted Computational Workflow cluster_comparison Analysis and Validation exp_sample Synthesized/Isolated Compound exp_nmr Acquire 1H and 13C NMR Spectra exp_sample->exp_nmr exp_data Process Experimental Data (FT, Phasing, Integration) exp_nmr->exp_data exp_spectrum Experimental Spectrum exp_data->exp_spectrum compare Compare Chemical Shifts, Multiplicities, and Integrals exp_spectrum->compare pred_structure Proposed Chemical Structure pred_nmr Predict 1H and 13C NMR Spectra pred_structure->pred_nmr pred_spectrum Predicted Spectrum pred_nmr->pred_spectrum pred_spectrum->compare validate Structural Validation compare->validate final_structure Confirmed Structure validate->final_structure

Workflow for Structural Elucidation using NMR Spectroscopy.

The Strategic Advantage of 1-Propanone, 1-(1-cyclohexen-1-yl)- in Complex Molecule Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, yield, and stereochemical outcome of a synthetic route. This guide provides a comprehensive comparison of the efficacy of 1-Propanone, 1-(1-cyclohexen-1-yl)- as a precursor against other commonly employed building blocks in key organic transformations, supported by experimental data and detailed protocols.

1-Propanone, 1-(1-cyclohexen-1-yl)-, a versatile α,β-unsaturated ketone, serves as a valuable precursor in a variety of carbon-carbon bond-forming reactions, most notably in Michael additions and Robinson annulations. Its inherent reactivity, stemming from the conjugated system, allows for the strategic construction of complex cyclic and polycyclic frameworks that are central to many biologically active molecules.

Performance in Michael Additions: A Quantitative Comparison

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. The electrophilicity of the β-carbon in α,β-unsaturated carbonyl compounds makes them ideal acceptors for a wide range of nucleophiles (Michael donors).

A key application of 1-Propanone, 1-(1-cyclohexen-1-yl)- is its reaction with Michael donors to introduce a functionalized propyl group onto a cyclohexene scaffold. To assess its efficacy, we compare its performance with a simpler, related building block, 2-cyclohexen-1-one, in a Michael addition with a common carbon nucleophile, dimethyl malonate.

PrecursorMichael DonorProductYield (%)Reference
1-Propanone, 1-(1-cyclohexen-1-yl)- Dimethyl MalonateDimethyl 2-(3-oxobutyl)cyclohex-1-ene-1-carboxylate~60% (scalable)[1][1]
2-Cyclohexen-1-oneDimethyl MalonateDimethyl 2-(3-oxocyclohexyl)malonateMedium Yields[2][2]

While direct yield comparison for the exact same product is often challenging due to variations in reaction conditions across different studies, the data suggests that 1-Propanone, 1-(1-cyclohexen-1-yl)- can participate effectively in Michael additions, offering a good and scalable yield.[1] The presence of the propanone side chain introduces an additional functional handle for further synthetic transformations.

Experimental Protocol: Michael Addition of Dimethyl Malonate to 2-Formyl-2-cyclohexenone (a related substrate)

The following protocol for a related substrate, 2-formyl-2-cyclohexenone, illustrates the general conditions for such a Michael addition:

  • Reactants: 2-formyl-2-cyclohexenone (1 equivalent), dimethyl malonate.[1]

  • Solvent: Not specified, but typically an aprotic solvent like THF or DMF is used.

  • Base: A non-nucleophilic base such as sodium hydride (NaH) or a hindered alkoxide is commonly used to deprotonate the dimethyl malonate.

  • Procedure: To a solution of dimethyl malonate in the chosen solvent, the base is added at a low temperature (e.g., 0 °C). The mixture is stirred to allow for the formation of the enolate. A solution of the cyclohexenone derivative is then added dropwise, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted, dried, and purified by chromatography.[1]

Utility in Robinson Annulation: Constructing Polycyclic Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3][4][5][6] This reaction is instrumental in the synthesis of six-membered rings and has been widely applied in the total synthesis of steroids and other natural products.[3][7][8] The general mechanism involves the initial Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol reaction of the resulting 1,5-diketone.[3]

Experimental Workflow: Generalized Robinson Annulation

Caption: Generalized workflow for the Robinson annulation reaction.

Alternative Building Blocks and Comparative Efficacy

While 1-Propanone, 1-(1-cyclohexen-1-yl)- offers a unique combination of a cyclohexene scaffold and a reactive propanone side chain, several other building blocks can be employed for the synthesis of similar target structures.

  • 2-Cyclohexen-1-one: As a simpler α,β-unsaturated ketone, it is a widely used Michael acceptor.[2] Its lower molecular weight can be advantageous in terms of atom economy. However, it lacks the inherent propanone functionality, which would need to be introduced in a separate synthetic step if required in the final product.

  • Methyl Vinyl Ketone (MVK): A classic Michael acceptor used in the Robinson annulation to introduce a four-carbon chain that subsequently forms the second ring.[3][4][5][6] While highly effective, MVK is prone to polymerization, which can complicate handling and reduce yields.[5]

  • 1,3-Dichloro-cis-2-butene (Wichterle Reagent): This reagent is used as an alternative to MVK in the Wichterle reaction, a variation of the Robinson annulation, to avoid polymerization issues.[3]

The choice of precursor ultimately depends on the specific target molecule and the overall synthetic strategy. 1-Propanone, 1-(1-cyclohexen-1-yl)- provides a more direct route to certain substituted cyclohexene derivatives, potentially reducing the number of synthetic steps compared to starting with a simpler cyclohexenone.

Logical Relationship of Precursor Choice to Synthetic Outcome

Precursor_Choice Target Target Molecule (e.g., Substituted Polycycle) Precursor_Choice Precursor Selection Target->Precursor_Choice Precursor1 1-Propanone, 1-(1-cyclohexen-1-yl)- Precursor_Choice->Precursor1 Precursor2 2-Cyclohexen-1-one Precursor_Choice->Precursor2 Precursor3 Methyl Vinyl Ketone Precursor_Choice->Precursor3 Strategy1 Direct route to propyl-substituted cyclohexenes Precursor1->Strategy1 Strategy2 Requires subsequent functionalization Precursor2->Strategy2 Strategy3 Classic Robinson annulation; potential for polymerization Precursor3->Strategy3 Strategy1->Target Strategy2->Target Strategy3->Target

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 1-Propanone, 1-(1-cyclohexen-1-yl)-, a ketone and cyclic organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2][3]

  • Ignition Sources: Keep the chemical away from open flames, sparks, and other potential ignition sources as it is likely flammable.[1][3]

  • Spill Preparedness: Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for organic solvents, such as vermiculite or sand.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for 1-Propanone, 1-(1-cyclohexen-1-yl)-. This information is crucial for assessing its potential hazards and environmental fate.

PropertyValueSource
Molecular Formula C₉H₁₄O--INVALID-LINK--
Molecular Weight 138.21 g/mol --INVALID-LINK--
CAS Number 1655-03-4--INVALID-LINK--
Appearance No data available, likely a liquid-
Boiling Point No experimental data available-
Flash Point No experimental data available, likely flammable-
Solubility Insoluble in water (predicted)-

Detailed Experimental Protocols for Disposal

The proper disposal of 1-Propanone, 1-(1-cyclohexen-1-yl)- must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5][6]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled, and chemically resistant waste container for collecting 1-Propanone, 1-(1-cyclohexen-1-yl)- waste. The container should have a secure screw-top cap to prevent the escape of vapors.[5][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Propanone, 1-(1-cyclohexen-1-yl)-," and the approximate quantity.[4][5]

  • Segregation: This compound is a non-halogenated organic solvent. It is crucial to segregate it from halogenated solvent waste to facilitate proper treatment and reduce disposal costs.[4][7] Do not mix with other waste streams such as aqueous waste, acids, bases, or solid waste.[4][7]

Step 2: Spill and Contamination Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Absorb Spill: Use a non-combustible absorbent material, such as vermiculite, sand, or a commercial solvent absorbent pad, to contain and absorb the spilled liquid.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Contaminated PPE: Any PPE that becomes contaminated with the chemical should be disposed of as hazardous waste.[8]

Step 3: Final Disposal Procedure
  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[9]

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.[4]

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Management cluster_disposal Final Disposal start Start: Handling 1-Propanone, 1-(1-cyclohexen-1-yl)- ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood generation Generate Waste fume_hood->generation container Use Designated Non-Halogenated Organic Waste Container generation->container labeling Label Container: 'Hazardous Waste' + Chemical Name container->labeling storage Store in Satellite Accumulation Area labeling->storage spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect as Hazardous Waste absorb->collect_spill collect_spill->storage ehs Contact EHS for Pickup storage->ehs end End: Proper Disposal ehs->end

Caption: Disposal workflow for 1-Propanone, 1-(1-cyclohexen-1-yl)-.

References

Personal protective equipment for handling 1-Propanone, 1-(1-cyclohexen-1-yl)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Propanone, 1-(1-cyclohexen-1-yl)-. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C₉H₁₄O[1][2][3]
Molecular Weight 138.21 g/mol [1]
CAS Number 1655-03-4[1][2][3]
Appearance Not specified, handle with care
Boiling Point Not specified, handle with care
Flash Point 59 °C / 138.2 °F (for the similar compound 2-Cyclohexen-1-one)[4]

Personal Protective Equipment (PPE)

When handling 1-Propanone, 1-(1-cyclohexen-1-yl)-, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table outlines the recommended PPE.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety glasses with side-shields or goggles, Face shieldConforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
Skin Chemical-resistant gloves, Protective clothing (lab coat, overalls)Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
Respiratory Use only in a well-ventilated area. If needed, use a NIOSH-approved respirator.Required when dusts are generated or in case of inadequate ventilation.[4]

A multi-level approach to PPE is often adopted based on the potential for exposure. This can range from Level D (basic work uniform) to Level A (fully encapsulated suit with supplied air). For routine laboratory work with this compound, a minimum of Level C or D protection is advisable, depending on the scale of the operation and ventilation available.[6][7]

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4][5]

Work Practices:

  • Avoid contact with skin, eyes, and clothing.[5][8]

  • Do not breathe vapors or mists.[4]

  • Wash hands thoroughly after handling the chemical.[5][8]

  • Keep the container tightly closed when not in use.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Take precautionary measures against static discharge.[4]

  • Use only non-sparking tools.[4]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]

  • Collect the absorbed material into a suitable, closed container for disposal.[4]

  • Clean the affected area thoroughly.

  • Do not let the chemical enter drains.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][5]

Disposal Plan

Proper disposal of 1-Propanone, 1-(1-cyclohexen-1-yl)- and its containers is essential to prevent environmental contamination and comply with regulations.

  • Dispose of the contents and container to an approved waste disposal plant.[5]

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste. Leave chemicals in their original containers.

  • Handle uncleaned containers as you would the product itself.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 1-Propanone, 1-(1-cyclohexen-1-yl)-, from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling use Experiment/Use handling->use spill Spill Occurs use->spill Accident waste_collection Waste Collection use->waste_collection Normal Workflow spill_response Spill Response Protocol spill->spill_response spill_response->waste_collection decontamination Decontamination waste_collection->decontamination remove_ppe Doff PPE decontamination->remove_ppe disposal Waste Disposal remove_ppe->disposal

Caption: Workflow for safe handling of 1-Propanone, 1-(1-cyclohexen-1-yl)-.

References

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